4-Bromopyridine-2-sulfonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromopyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFLWMCWRPGYNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693288 | |
| Record name | 4-Bromopyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060808-87-8 | |
| Record name | 4-Bromopyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Applications of 4-Bromopyridine-2-sulfonyl Chloride
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4-Bromopyridine-2-sulfonyl chloride, a pivotal building block in modern medicinal chemistry. The document details the strategic importance of this compound, particularly in the development of novel therapeutics such as NaV1.8 channel blockers[1]. We present a validated, multi-step synthetic pathway commencing from readily available precursors, culminating in a robust and scalable protocol for the target sulfonyl chloride. Each stage of the synthesis is elucidated with in-depth procedural details, mechanistic insights, and quantitative data. Furthermore, this guide offers a comparative analysis of synthetic strategies, explaining the rationale behind experimental choices to ensure both high yield and purity. Visual aids, including process flow diagrams, are provided to enhance the understanding of the synthetic workflow. This document is intended to be an essential resource for chemists engaged in drug discovery and process development, offering both theoretical grounding and practical, actionable protocols.
Introduction: The Strategic Importance of this compound in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of approved pharmaceuticals. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. This compound (CAS: 1060808-87-8) has emerged as a particularly valuable intermediate due to its trifunctional nature. The sulfonyl chloride group serves as a versatile handle for the introduction of sulfonamide moieties, a privileged functional group in drug design. The bromine atom at the 4-position offers a site for further elaboration through cross-coupling reactions, while the nitrogen atom of the pyridine ring can be leveraged to modulate aqueous solubility and engage in key binding interactions.
Notably, this compound is a key component in the synthesis of potent and selective NaV1.8 channel blockers, which are being investigated for the treatment of chronic pain[1]. This highlights the compound's direct relevance to the development of next-generation therapeutics. This guide provides the necessary technical details to empower researchers to efficiently synthesize and utilize this high-value chemical entity.
Retrosynthetic Analysis and Strategy
The synthesis of this compound is most logically approached via a retrosynthetic strategy that begins with the target molecule and works backward to commercially available starting materials. The key disconnection lies at the C-S bond, suggesting a Sandmeyer-type reaction on an appropriate amino-pyridine precursor.
A plausible retrosynthetic pathway is as follows:
Caption: Retrosynthetic analysis of this compound.
This analysis identifies 2-Amino-4-bromopyridine as the crucial precursor. Therefore, a significant portion of this guide is dedicated to the reliable and scalable synthesis of this intermediate.
Synthesis of the Key Precursor: 2-Amino-4-bromopyridine
Several synthetic routes to 2-Amino-4-bromopyridine have been reported, with the choice of method often depending on the desired scale, cost of starting materials, and available equipment. A widely used and scalable three-step synthesis starting from 4-bromopyridine hydrochloride is detailed below[2][3].
Three-Step Synthesis from 4-Bromopyridine Hydrochloride
This robust synthesis involves an initial esterification, followed by amination, and finally a Hofmann degradation to yield the desired product.
Caption: Workflow for the three-step synthesis of 2-Amino-4-bromopyridine.
Step 1: Esterification of 4-Bromopyridine Hydrochloride [2]
-
In a suitable reactor, add ethyl acetate and cool to 0°C.
-
Slowly add hydrogen peroxide under mechanical stirring, maintaining the temperature below 0°C.
-
In a separate, larger reactor, prepare a solution of 4-bromopyridine hydrochloride (1 equivalent) in dichloromethane.
-
To the solution of 4-bromopyridine hydrochloride, add ferrous sulfate and a 50 wt% sulfuric acid solution.
-
Cool the mixture to -10°C with stirring.
-
Slowly add the previously prepared reagent from step 2, maintaining the temperature between -10°C and 0°C.
-
After the addition is complete, allow the mixture to warm and stir for one hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding it to a large volume of water. Stir for 30 minutes and then separate the layers.
-
Concentrate the organic phase to obtain crude ethyl 4-bromopyridine-2-carboxylate, which can be used in the next step without further purification.
Step 2: Amination of Ethyl 4-bromopyridine-2-carboxylate [2]
-
Add the crude ethyl 4-bromopyridine-2-carboxylate from the previous step in batches to a concentrated ammonia solution.
-
Stir the mixture overnight at room temperature.
-
Collect the resulting solid by centrifugation.
-
Wash the solid with ethyl acetate and centrifuge again to obtain 4-bromopyridine-2-carboxamide.
Step 3: Hofmann Degradation of 4-Bromopyridine-2-carboxamide [2]
-
In a reactor, add water and sodium hydroxide, and cool the solution to 0°C.
-
Add bromine dropwise, maintaining the low temperature.
-
After the addition of bromine is complete, cool the mixture to -10°C.
-
Add the 4-bromopyridine-2-carboxamide in batches.
-
After the addition is complete, stir and heat the mixture at 80°C for one hour.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and collect the crude product by centrifugation.
-
Purify the crude product by crystallization from toluene to obtain pure 2-Amino-4-bromopyridine.
Alternative Synthesis from 2,4-Dibromopyridine-N-oxide
An alternative, high-yielding two-step synthesis has been patented, starting from 2,4-dibromopyridine-N-oxide[4]. This method involves an initial amination followed by a reduction.
Step 1: Amination of 2,4-Dibromopyridine-N-oxide
-
React 2,4-dibromopyridine-N-oxide with aqueous ammonia in a sealed reactor.
-
Heat the reaction mixture to between 60-110°C.
Step 2: Reduction to 2-Amino-4-bromopyridine
-
The intermediate from the previous step is subjected to a reduction reaction.
-
A common method is the use of reduced iron powder in the presence of a small amount of acid (e.g., HCl) in a solvent such as ethanol.
-
The mixture is heated to reflux (approximately 76-80°C) for several hours.
-
After completion, the reaction mixture is cooled, filtered through diatomaceous earth, and the filtrate is concentrated.
-
The resulting solid is collected, washed with water, and dried to yield 2-Amino-4-bromopyridine.
This method is reported to have a total yield of up to 80.5% and is suitable for large-scale preparation[4].
Core Synthesis: this compound via Sandmeyer-type Reaction
The conversion of 2-Amino-4-bromopyridine to this compound is achieved through a Sandmeyer-type reaction. This involves the diazotization of the amino group followed by reaction with sulfur dioxide in the presence of a copper catalyst[5][6].
Caption: General workflow for the Sandmeyer-type synthesis of this compound.
Mechanistic Rationale
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. The key steps are:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.
-
Reaction with Sulfur Dioxide: The aryl radical reacts with sulfur dioxide to form an arylsulfonyl radical.
-
Oxidation and Halogenation: The arylsulfonyl radical is then oxidized and chlorinated to yield the final sulfonyl chloride product, regenerating the copper(I) catalyst in the process.
The use of a copper catalyst is crucial for the efficiency of this transformation.
Detailed Experimental Protocol
The following protocol is adapted from a general procedure for the synthesis of heteroaryl sulfonyl chlorides from their corresponding amines[5].
Materials and Reagents:
-
2-Amino-4-bromopyridine
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Sulfur Dioxide (gas)
-
Copper(II) Chloride
-
Ice
Procedure:
-
Preparation of the Diazonium Salt:
-
In a reaction vessel, suspend 2-Amino-4-bromopyridine (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Preparation of the Sulfur Dioxide Solution:
-
In a separate, larger reaction vessel equipped with a gas inlet and efficient stirring, add glacial acetic acid and a catalytic amount of copper(II) chloride.
-
Cool this mixture to 5°C and bubble sulfur dioxide gas through the solution until saturation is achieved.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution from step 1 to the sulfur dioxide-acetic acid solution from step 2, maintaining the temperature at or below 5°C.
-
Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, continue stirring the reaction mixture for an additional 45-60 minutes at low temperature.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a large volume of ice water.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration.
-
Wash the solid thoroughly with cold water to remove any residual acids and salts.
-
Dry the product under high vacuum over a suitable desiccant (e.g., calcium chloride or phosphorus pentoxide).
-
Data Presentation
The following table summarizes the key physicochemical properties of the starting material, key intermediate, and the final product.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-Bromopyridine hydrochloride | 19524-06-2 | C₅H₅BrClN | 194.46 | White to off-white solid |
| 2-Amino-4-bromopyridine | 84249-14-9 | C₅H₅BrN₂ | 173.01 | Off-white to light yellow solid |
| This compound | 1060808-87-8 | C₅H₃BrClNO₂S | 256.51 | Solid |
Safety and Handling
-
4-Bromopyridine hydrochloride: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Amino-4-bromopyridine: May be harmful if swallowed or inhaled. Avoid contact with skin and eyes. Use in a fume hood.
-
This compound: Sulfonyl chlorides are reactive compounds and are sensitive to moisture. Handle under an inert atmosphere (e.g., nitrogen or argon) if possible. They can react with water to release hydrochloric acid. Wear appropriate PPE and handle with care.
-
Sodium Nitrite: A strong oxidizing agent. Keep away from combustible materials. Toxic if swallowed.
-
Sulfur Dioxide: A toxic and corrosive gas. All operations involving sulfur dioxide must be conducted in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This technical guide has detailed a reliable and scalable synthetic route for the preparation of this compound, a key building block in medicinal chemistry. By providing a thorough understanding of the synthesis of the precursor, 2-Amino-4-bromopyridine, and a detailed protocol for the final Sandmeyer-type conversion, this document equips researchers with the necessary information to produce this valuable compound. The insights into the reaction mechanisms and experimental considerations are intended to facilitate the successful implementation of these procedures in a laboratory setting. The strategic importance of this compound in the development of novel therapeutics underscores the value of robust and well-documented synthetic methodologies.
References
- 1. This compound | 1060808-87-8 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 4. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 5. cbijournal.com [cbijournal.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 4-Bromopyridine-2-sulfonyl chloride: Structural Analysis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromopyridine-2-sulfonyl chloride is a key heterocyclic building block in medicinal chemistry and drug discovery, notably as an intermediate in the synthesis of selective NaV1.8 channel blockers, which are significant targets for the development of novel analgesics.[1] This technical guide provides a comprehensive overview of the structural analysis and characterization of this compound, alongside a discussion of its synthesis, safety considerations, and physicochemical properties. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and application of this important scaffold.
Introduction and Significance
This compound, with the CAS Number 1060808-87-8, is a substituted pyridine derivative featuring a reactive sulfonyl chloride moiety and a bromine atom.[1][2] This unique combination of functional groups makes it a versatile intermediate for the construction of more complex molecules, particularly in the realm of pharmaceuticals. The pyridine ring is a common motif in many biologically active compounds, and the sulfonyl chloride group serves as a key handle for the introduction of sulfonamide linkages, a privileged functional group in drug design. The bromine atom provides a site for further functionalization through various cross-coupling reactions. Its role as a precursor to potent and selective NaV1.8 inhibitors underscores its importance in the development of next-generation pain therapeutics.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 1060808-87-8 | [1][3] |
| Molecular Formula | C₅H₃BrClNO₂S | [2][3] |
| Molecular Weight | 256.51 g/mol | [3] |
| Appearance | Off-white to light yellow solid | |
| Melting Point | >88 °C (decomposition) | [1] |
| Solubility | Soluble in many organic solvents |
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Diazotization of 4-Bromo-2-aminopyridine
-
To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C in an ice-salt bath, add 4-bromo-2-aminopyridine portion-wise, maintaining the temperature below 5 °C.
-
A solution of sodium nitrite in water is then added dropwise to the suspension, ensuring the temperature does not exceed 5 °C.
-
The reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Causality Behind Experimental Choices: The use of low temperatures is critical to prevent the premature decomposition of the unstable diazonium salt. The slow, portion-wise addition of reagents helps to control the exothermic nature of the reaction.
Step 2: Copper-Catalyzed Sulfonyl Chlorination
-
In a separate reaction vessel, a solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 0-5 °C.
-
A catalytic amount of copper(II) chloride is added to the sulfur dioxide solution.
-
The freshly prepared diazonium salt solution from Step 1 is then added slowly to the sulfur dioxide solution, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the gas evolution ceases.
-
The reaction mixture is then poured into ice-water, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold water and dried under vacuum to yield this compound.
Causality Behind Experimental Choices: Copper(II) chloride catalyzes the Sandmeyer-type reaction, facilitating the conversion of the diazonium salt to the sulfonyl chloride in the presence of sulfur dioxide.[4][5] The acidic conditions of the reaction mixture help to stabilize the resulting sulfonyl chloride and prevent its hydrolysis.
Structural Analysis and Characterization
A comprehensive structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific experimental data is not publicly available, the expected spectral characteristics can be predicted based on the known structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 8.0 - 8.2 | doublet | J₃,₅ ≈ 2 Hz |
| H-5 | 7.8 - 8.0 | doublet of doublets | J₅,₆ ≈ 5 Hz, J₅,₃ ≈ 2 Hz |
| H-6 | 8.8 - 9.0 | doublet | J₆,₅ ≈ 5 Hz |
Rationale for Predictions: The protons on the pyridine ring are expected to be deshielded due to the electron-withdrawing nature of the nitrogen atom, the sulfonyl chloride group, and the bromine atom. The proton at the 6-position (H-6) is anticipated to be the most deshielded due to its proximity to the nitrogen atom. The predicted coupling constants are typical for pyridine systems.[6][7]
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit five distinct signals for the five carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 160 |
| C-3 | 125 - 130 |
| C-4 | 130 - 135 |
| C-5 | 140 - 145 |
| C-6 | 150 - 155 |
Rationale for Predictions: The chemical shifts are predicted based on the electronic environment of each carbon atom. The carbon bearing the sulfonyl chloride group (C-2) and the carbon adjacent to the nitrogen (C-6) are expected to be the most deshielded. The carbon attached to the bromine atom (C-4) will also be significantly deshielded.[8][9][10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride and the pyridine ring.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| S=O (asymmetric stretch) | 1370 - 1390 |
| S=O (symmetric stretch) | 1170 - 1190 |
| C=N and C=C (pyridine ring) | 1550 - 1600 |
| C-H (aromatic) | 3000 - 3100 |
| C-Br | 500 - 600 |
Rationale for Predictions: The strong absorptions for the asymmetric and symmetric stretching of the S=O bonds are characteristic of sulfonyl chlorides. The absorptions for the pyridine ring and the C-Br bond are also expected in their typical regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern:
Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 255, 257, and 259, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). Key fragmentation pathways would likely involve the loss of the chlorine atom to give a fragment at [M-Cl]⁺, and the loss of sulfur dioxide to give [M-SO₂]⁺. Further fragmentation of the pyridine ring would also be observed.[11][12]
X-ray Crystallography
Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state. To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD).[13] The acquisition of such data would be a valuable contribution to the chemical literature.
Safe Handling and Storage
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.[14][15]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[15]
-
Skin and Body Protection: A lab coat and appropriate protective clothing.[14][15]
Handling:
-
Avoid inhalation of dust and vapors.[16]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) as sulfonyl chlorides can be moisture-sensitive.[17][18]
-
Keep away from water and other nucleophilic reagents, as it can react vigorously.[19]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][19][20]
-
Store away from incompatible materials such as water, bases, alcohols, and strong oxidizing agents.[18][19]
-
For long-term storage, refrigeration is recommended.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[15]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]
-
If inhaled: Move the person into fresh air and keep at rest in a position comfortable for breathing.[16]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[14]
-
In all cases of exposure, seek immediate medical attention.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutics. This guide has provided a comprehensive overview of its structural analysis and characterization, drawing upon established principles of spectroscopy and proposing a plausible synthetic route. The predicted spectral data serves as a useful guide for researchers working with this compound. Adherence to strict safety protocols is paramount when handling this reactive intermediate. Further research, particularly the acquisition of experimental spectral data and a single-crystal X-ray structure, would be highly beneficial to the scientific community.
References
- 1. This compound | 1060808-87-8 [chemicalbook.com]
- 2. This compound | C5H3BrClNO2S | CID 53302031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1060808-87-8[this compound]- Acmec Biochemical [acmec.com.cn]
- 4. cbijournal.com [cbijournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. compoundchem.com [compoundchem.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. uab.edu [uab.edu]
- 13. Search - Access Structures [ccdc.cam.ac.uk]
- 14. aksci.com [aksci.com]
- 15. acrospharma.co.kr [acrospharma.co.kr]
- 16. aksci.com [aksci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
4-Bromopyridine-2-sulfonyl chloride molecular weight and formula
An In-Depth Technical Guide to 4-Bromopyridine-2-sulfonyl Chloride for Advanced Research Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1060808-87-8), a pivotal reagent in modern organic synthesis and medicinal chemistry. We will delve into its core physicochemical properties, outline a robust synthetic protocol, explore its versatile applications in drug development, and detail critical safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound to leverage its synthetic potential effectively.
Core Physicochemical Properties and Structure
This compound is a heterocyclic building block that combines the functionalities of a pyridine ring, a bromo-substituent, and a highly reactive sulfonyl chloride group.[1] This unique combination makes it an invaluable intermediate for constructing complex molecular architectures.[2] The bromo-group provides a reactive handle for cross-coupling reactions, while the sulfonyl chloride is a potent electrophile, primarily for the synthesis of sulfonamides.[2][3]
Key Data Summary
A summary of the essential quantitative data for this compound is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃BrClNO₂S | [1][4] |
| Molecular Weight | 256.51 g/mol | [4] |
| CAS Number | 1060808-87-8 | [1][4][5][6][7] |
| Appearance | Typically a solid at room temperature | [8] |
| Purity | ≥97% (typical for research grade) | [9] |
| Storage Conditions | Store in a freezer under -20°C, sealed in a dry environment. | [1] |
| Solubility | Soluble in polar organic solvents. | [8] |
| SMILES | O=S(C1=NC=CC(Br)=C1)(Cl)=O | [1] |
Chemical Structure
The structural representation of this compound is critical for understanding its reactivity. The electron-withdrawing nature of the sulfonyl chloride group and the nitrogen atom in the pyridine ring influences the reactivity of the entire molecule.
Synthesis Protocol and Mechanistic Rationale
While multiple pathways to sulfonyl chlorides exist, a common and reliable laboratory-scale method involves the oxidative chlorination of a corresponding sulfinate salt.[10] This approach is often preferred due to the availability of starting materials and the relatively mild reaction conditions required.
Experimental Protocol: Synthesis from Sodium 4-Bromo-pyridine-2-sulfinate
This protocol is a self-validating system, incorporating purification and confirmation steps.
Step 1: Reagent Preparation
-
Dissolve sodium 4-bromo-pyridine-2-sulfinate (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: Anhydrous conditions are crucial as sulfonyl chlorides are highly reactive towards water, which would lead to hydrolysis and formation of the corresponding sulfonic acid, reducing the yield of the desired product.
Step 2: Chlorination
-
Cool the solution to 0°C using an ice bath.
-
Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5°C.
-
Causality: NCS serves as a mild and efficient chlorine source.[10] The portion-wise addition at low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.
Step 3: Reaction Monitoring
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfinate is consumed.
Step 4: Workup and Isolation
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the succinimide byproduct.[10]
-
Wash the filtrate with cold water and then with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Causality: The aqueous wash removes inorganic salts and byproducts. Drying the organic layer is a critical final step before solvent removal to prevent product degradation.
Step 5: Purification
-
The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Synthetic Workflow Diagram
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile synthetic intermediate.[2][8] Its primary application is in the formation of sulfonamides, a functional group present in a vast array of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants.[3]
Core Reaction: Sulfonamide Formation
The electrophilic sulfur atom of the sulfonyl chloride group is highly susceptible to nucleophilic attack by primary or secondary amines. This reaction is the cornerstone of its utility.
-
Mechanism: The amine's lone pair of electrons attacks the sulfur atom, leading to the displacement of the chloride ion. A subsequent deprotonation step, often facilitated by a non-nucleophilic base like pyridine or triethylamine, yields the stable sulfonamide product.
This late-stage functionalization capability allows for the rapid diversification of drug candidates, enabling medicinal chemists to explore structure-activity relationships (SAR) efficiently.[11]
Reaction Pathway Diagram
Safety, Handling, and Storage
Due to its high reactivity, this compound must be handled with appropriate precautions. It is classified as an irritant and is toxic if ingested, inhaled, or absorbed through the skin.[12][13]
Safe Handling Protocols
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12][14] Eyewash stations and safety showers must be readily accessible.[14]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.[14]
-
Lab Coat: A flame-retardant lab coat is mandatory.
-
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Prevent dust formation.[12] Wash hands thoroughly after handling.[14]
-
Spills: In case of a spill, evacuate the area. Absorb with an inert material and place it into a suitable, sealed container for disposal.[14] Do not allow the product to enter drains.[14]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a freezer (-20°C is recommended) under an inert atmosphere.[1] The compound is moisture-sensitive.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Hazard Summary
| Hazard Type | GHS Classification (Inferred) | Precautionary Statement Examples |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[12] | P261: Avoid breathing dust.[12] P280: Wear protective gloves/clothing.[12] |
| Skin Corrosion/Irritation | Causes skin irritation.[13] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[14] |
| Eye Damage/Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[14] |
| Reactivity | Reacts with water and nucleophiles. | Keep away from incompatible materials such as strong oxidizing agents and bases.[13] |
References
- 1. 1060808-87-8|this compound|BLD Pharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 1060808-87-8[this compound]- Acmec Biochemical [acmec.com.cn]
- 5. This compound | 1060808-87-8 [sigmaaldrich.com]
- 6. This compound | CAS:1060808-87-8 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 7. This compound | C5H3BrClNO2S | CID 53302031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 1060808-87-8: 4-Bromo-pyridine-2-sulfonyl chloride [cymitquimica.com]
- 9. This compound - CAS:1060808-87-8 - Sunway Pharm Ltd [3wpharm.com]
- 10. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 11. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
A Technical Guide to the Reactivity Profile of 4-Bromopyridine-2-sulfonyl chloride
Executive Summary: 4-Bromopyridine-2-sulfonyl chloride (CAS 1060808-87-8) is a bifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure incorporates two distinct and strategically valuable reactive sites: a highly electrophilic sulfonyl chloride group at the C2 position and a versatile C-Br bond at the C4 position, amenable to modern cross-coupling chemistry. This dual-handle configuration allows for sequential, orthogonal functionalization, making it an ideal scaffold for constructing complex molecular architectures and generating libraries of novel compounds. This guide provides an in-depth analysis of the compound's reactivity, offering field-proven insights into its handling, stability, and strategic application in chemical synthesis. We will explore reactions at each functional group, discuss the causality behind experimental choices, and present detailed protocols for its most critical transformations.
Physicochemical Properties, Stability, and Handling
Understanding the fundamental properties of this compound is paramount for its safe and effective use in the laboratory. The compound is typically a solid at room temperature and is soluble in common polar organic solvents.[3]
| Property | Value | Reference |
| CAS Number | 1060808-87-8 | [4] |
| Molecular Formula | C₅H₃BrClNO₂S | [4] |
| Molecular Weight | 256.51 g/mol | [5] |
| Appearance | Off-white to yellow solid | [3] |
| Melting Point | >88°C (decomposes) |
Stability and Handling: The primary stability concern for this compound is its susceptibility to hydrolysis. The sulfonyl chloride moiety is highly electrophilic and will readily react with ambient moisture to form the corresponding, and often unreactive, 4-bromopyridine-2-sulfonic acid.[6][7] This degradation pathway underscores the necessity of handling the compound under anhydrous conditions.
Safety Precautions: Based on data for analogous chemical structures, this compound should be treated as a hazardous substance. It is expected to be an irritant to the skin, eyes, and respiratory system and may be harmful if inhaled or ingested.[8][9]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle exclusively in a well-ventilated fume hood. Use an inert atmosphere (e.g., nitrogen or argon) for all transfers and reactions to prevent hydrolysis.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably in a desiccator or under an inert atmosphere.[8]
Plausible Synthetic Pathways
While specific vendor preparations are proprietary, the synthesis of aryl sulfonyl chlorides is well-established. A common and robust strategy involves the oxidative chlorination of a corresponding thiol or the treatment of a sulfonyl hydrazide with an N-halosuccinimide. For this compound, a plausible route begins with 4-bromo-2-mercaptopyridine.
Caption: Plausible synthetic workflow for this compound.
This approach first involves the oxidation of the thiol to a more stable disulfide intermediate, which is then subjected to oxidative chlorination to yield the final sulfonyl chloride product.
Core Reactivity at the C2-Sulfonyl Chloride Moiety
The sulfonyl chloride is the most electrophilic site on the molecule and is therefore highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in constructing sulfonamide and sulfonate linkages, which are prevalent motifs in pharmaceuticals.[10]
Sulfonamide Synthesis: The Primary Transformation
The reaction of this compound with primary or secondary amines is its most common and high-yielding application. The reaction proceeds via a nucleophilic substitution at the sulfur atom.[11][12]
Causality of Experimental Choices:
-
Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are chosen to prevent competitive hydrolysis of the sulfonyl chloride.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to scavenge the HCl generated during the reaction. Pyridine can also be used as both a base and a solvent. The base must be chosen carefully to avoid acting as a competing nucleophile.
-
Temperature: The reaction is typically exothermic and proceeds readily at 0 °C to room temperature, minimizing potential side reactions.
Caption: Experimental workflow for sulfonamide synthesis.
Experimental Protocol: General Procedure for Sulfonamide Formation
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Amine: Add the desired primary or secondary amine (1.1 eq.) dropwise to the stirred solution.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5 eq.), dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Quenching & Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.
Hydrolysis: A Critical Side Reaction
The high reactivity of the sulfonyl chloride group also makes it prone to hydrolysis, a common competing pathway, especially if reaction conditions are not strictly anhydrous.[6][13][14] The product, 4-bromopyridine-2-sulfonic acid, is generally unreactive towards the coupling partners used for sulfonamide synthesis, leading to reduced yields. Minimizing exposure to atmospheric and solvent moisture is therefore critical for success.[15]
Core Reactivity at the C4-Bromo Moiety
The C4-bromo position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions.[16] This allows for extensive diversification of the pyridine core after the sulfonyl chloride has been functionalized. The general reactivity trend for halopyridines in these reactions is I > Br > Cl.[16]
Caption: Cross-coupling reactions at the C4-bromo position.
Cross-Coupling Reaction Protocols
The following protocols are generalized starting points and may require optimization based on the specific substrates used. All reactions must be performed under an inert atmosphere.
| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | 1,4-Dioxane/H₂O, DMF |
| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | TEA, DIPEA | THF, DMF |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / XPhos | NaOtBu, K₃PO₄ | Toluene, 1,4-Dioxane |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: In a reaction vessel, combine the 4-bromo-pyridyl substrate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a base such as K₂CO₃ (2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by column chromatography.[17][18]
Experimental Protocol: Sonogashira Coupling
-
Setup: To a reaction vessel, add the 4-bromo-pyridyl substrate (1.0 eq.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (3-10 mol%).
-
Solvent & Reagents: Add an anhydrous, degassed solvent like THF or DMF, followed by a terminal alkyne (1.2-1.5 eq.) and an amine base such as TEA (2.0-3.0 eq.).
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C until completion.
-
Workup & Purification: Filter the reaction mixture through a pad of celite to remove catalyst residues, concentrate the filtrate, and purify by column chromatography.[19][20][21]
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox, charge a reaction vessel with the 4-bromo-pyridyl substrate (1.0 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 eq.).
-
Reagents & Solvent: Add the amine (1.1-1.3 eq.) and anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat to 80-110 °C, stirring vigorously until the reaction is complete.
-
Workup & Purification: Cool the mixture, dilute with a suitable solvent, and filter through celite. Concentrate the filtrate and purify the product via column chromatography.[22][23][24]
Strategic and Orthogonal Reactivity
The true synthetic power of this compound lies in the ability to selectively functionalize one site while leaving the other intact for subsequent transformations. The significant difference in the reactivity of the sulfonyl chloride and the aryl bromide allows for two primary strategic approaches.
-
Pathway A (Most Common): Initial sulfonamide formation followed by C4-position cross-coupling. This is often the preferred strategy because the resulting sulfonamide is typically more stable to the conditions required for palladium catalysis than the starting sulfonyl chloride.
-
Pathway B: Initial cross-coupling at the C4-position followed by sulfonamide formation. This route is viable but requires careful selection of mild cross-coupling conditions (e.g., lower temperatures, weaker bases) to avoid decomposition or hydrolysis of the sensitive sulfonyl chloride group.
Caption: Two primary orthogonal strategies for functionalizing the scaffold.
Conclusion
This compound is a powerful and versatile bifunctional reagent. Its reactivity is dominated by two orthogonal sites: the highly electrophilic sulfonyl chloride, which readily forms stable sulfonamides, and the C4-bromo group, which serves as a robust handle for a wide array of palladium-catalyzed cross-coupling reactions. By understanding the distinct reactivity profile of each functional group and carefully selecting reaction conditions, researchers can leverage this molecule to efficiently construct diverse and complex chemical entities for applications ranging from drug discovery to materials science.
References
- 1. 1060808-87-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | CAS:1060808-87-8 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. CAS 1060808-87-8: 4-Bromo-pyridine-2-sulfonyl chloride [cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1060808-87-8[this compound]- Acmec Biochemical [acmec.com.cn]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. aksci.com [aksci.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. nobelprize.org [nobelprize.org]
- 19. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. research.rug.nl [research.rug.nl]
- 24. benchchem.com [benchchem.com]
A Comprehensive Guide to Sourcing 4-Bromopyridine-2-sulfonyl Chloride for Research Applications
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of 4-Bromopyridine-2-sulfonyl Chloride in Medicinal Chemistry
This compound is a heterocyclic building block of significant interest in the pharmaceutical industry.[1] Its structure, featuring a pyridine ring substituted with both a bromine atom and a highly reactive sulfonyl chloride group, makes it a versatile intermediate for creating complex molecular architectures.[2] The sulfonyl chloride moiety is a powerful electrophile, readily reacting with nucleophiles like amines to form stable sulfonamide linkages—a common and vital functional group in many approved drugs.
This reagent is particularly valuable in the synthesis of biologically active molecules. For instance, it has been identified as a key component in the development of NaV1.8 blockers, which have potential applications in pain management.[3] The dual functionality of the molecule allows for sequential, site-selective reactions, such as nucleophilic substitution at the sulfonyl chloride group followed by cross-coupling reactions at the bromo-position, enabling the efficient construction of diverse compound libraries for drug discovery.[1]
Chapter 1: Critical Quality Attributes for Research-Grade Reagents
The success of any chemical synthesis is fundamentally dependent on the quality of the starting materials. For a reactive intermediate like this compound, seemingly minor impurities can lead to significant downstream consequences, including the formation of side products, reduced yields, and difficulties in purification. Therefore, researchers must rigorously evaluate the following quality attributes.
Purity and Analytical Verification
The purity of the reagent is the most critical attribute. Suppliers typically offer purities of 95% or higher.[4][5] It is imperative to select a supplier who provides a detailed, batch-specific Certificate of Analysis (CoA). This document should not only state the purity, often determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, but also ideally identify any significant impurities. A transparent and comprehensive CoA is a hallmark of a reputable supplier.
Supplier Reputation and Consistency
Engaging with established manufacturers and suppliers is crucial for ensuring a consistent and reliable supply chain. Reputable suppliers have robust quality management systems in place, which guarantees that the product quality remains high from batch to batch. This is particularly important for long-term research projects or when scaling up a synthesis, as it minimizes variability that could impact experimental reproducibility.
Chapter 2: The Researcher's Workflow for Supplier Selection
Choosing the right supplier is a systematic process that goes beyond simply comparing prices. It involves a multi-step evaluation to ensure that the chosen reagent meets the stringent demands of the research project. The following workflow diagram illustrates a best-practice approach to supplier selection.
Caption: A logical workflow for selecting a chemical supplier.
Chapter 3: Comparative Analysis of Key Suppliers
A number of chemical suppliers offer this compound for research purposes. The table below provides a comparative summary based on publicly available information. Researchers should always verify the most current data directly with the suppliers.
| Supplier | Typical Purity | Available Pack Sizes | Key Documents Online | Notes |
| BLD Pharm | ≥95% | Custom | Yes | Offers cold-chain transportation; for research use only.[6] |
| Ark Pharma Scientific | 95% | 5g | No | Provides bulk quote requests.[4] |
| ChemicalBook Aggregators | 95% - 98% | 1g, 10g, 100g, 1kg, 10kg | Varies | A platform listing multiple suppliers, primarily from China.[3][5] |
| Sunway Pharm Ltd. | 97% | 100mg, 250mg, 1g | Yes | Provides CoA, Datasheet, and NMR data online.[7] |
| Acorn PharmaTech Co. | 98% | 1g, 10g, 100g, 500g, 1kg | Varies | Listed on aggregator sites like ChemicalBook.[5] |
| AK Scientific, Inc. | 95% | Custom | Yes | Provides detailed SDS with handling precautions.[8] |
| Sigma-Aldrich | Varies | Varies | Yes | Distributes products from other manufacturers like BLD Pharmatech. |
Chapter 4: Synthetic Utility & Protocol
The primary application of this compound in research is the synthesis of sulfonamides. Sulfonyl chlorides are highly effective reagents for this transformation.[9] The following is a general, representative protocol for the synthesis of a sulfonamide from an amine.
General Protocol for Sulfonamide Synthesis
-
Dissolution: Dissolve the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile) containing a non-nucleophilic base (e.g., Triethylamine or Pyridine, 1.2 equivalents) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction and prevent side reactions.
-
Addition: Slowly add a solution of this compound (1.05 equivalents) in the same solvent to the cooled amine solution dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Extract the product into an organic solvent (e.g., Ethyl Acetate), wash the organic layer sequentially with dilute acid (e.g., 1M HCl) and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.
Caption: Reaction scheme for sulfonamide formation.
Chapter 5: Safe Handling, Storage, and Disposal
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring laboratory safety.[10] As a sulfonyl chloride, this compound is reactive and moisture-sensitive.
Handling
-
Ventilation: Always handle this reagent in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
-
Inert Atmosphere: Due to its sensitivity to moisture, handle under an inert atmosphere (e.g., nitrogen or argon) where possible.
Storage
-
Temperature: Store in a freezer, under -20°C, as recommended by multiple suppliers.[6]
-
Container: Keep the container tightly sealed to protect it from moisture and air.[8][12] The compound is hygroscopic and will decompose upon contact with water.[11]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong bases.[11]
Disposal
-
Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations.[8] Consult the Safety Data Sheet (SDS) for specific disposal guidance.
Conclusion
This compound is an invaluable reagent for researchers in drug discovery and synthetic chemistry. The selection of a high-quality supplier is paramount to achieving reliable and reproducible results. By carefully evaluating suppliers based on purity, documentation, and reputation, and by adhering to strict safety and handling protocols, researchers can effectively leverage this versatile building block to advance their scientific goals.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 1060808-87-8 [chemicalbook.com]
- 4. arkpharmtech.com [arkpharmtech.com]
- 5. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 6. 1060808-87-8|this compound|BLD Pharm [bldpharm.com]
- 7. This compound - CAS:1060808-87-8 - Sunway Pharm Ltd [3wpharm.com]
- 8. aksci.com [aksci.com]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Synthesis of N-Alkyl-4-bromopyridine-2-sulfonamides
Introduction
The synthesis of sulfonamides represents a cornerstone of modern medicinal chemistry. The sulfonamide functional group is a key structural motif in a multitude of therapeutic agents, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties. The reaction of sulfonyl chlorides with primary or secondary amines is the most common and direct method for the preparation of sulfonamides. This application note provides a detailed protocol for the reaction of 4-bromopyridine-2-sulfonyl chloride with primary amines to yield N-alkyl-4-bromopyridine-2-sulfonamides. These compounds are valuable intermediates in drug discovery, with the pyridine ring offering a site for further functionalization and the bromo substituent serving as a handle for cross-coupling reactions.
This document will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step experimental protocol, and discuss critical parameters that influence reaction outcomes. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.
Reaction Principles and Mechanism
The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction mechanism can be broken down into the following key steps:
-
Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the this compound. This leads to the formation of a transient, tetrahedral intermediate.
-
Proton Transfer and Elimination: A base, typically a tertiary amine like triethylamine or pyridine, facilitates the removal of a proton from the nitrogen atom of the attacking amine and the elimination of the chloride ion. This results in the formation of the stable sulfonamide product and the hydrochloride salt of the base.
The presence of a base is critical to neutralize the hydrochloric acid (HCl) generated in situ. Without a base, the HCl would protonate the starting primary amine, rendering it non-nucleophilic and effectively quenching the reaction.
Reaction Workflow Diagram
Caption: General workflow for the synthesis of N-alkyl-4-bromopyridine-2-sulfonamides.
Experimental Protocol
This protocol provides a general procedure for the reaction of this compound with a primary amine. The stoichiometry and reaction conditions may require optimization for specific substrates.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Recommendation |
| This compound | 1060808-87-8 | C₅H₃BrClNO₂S | 256.51 | [Acmec Biochemical], [Ark Pharma Scientific Limited], [BLD Pharm], [ChemicalBook], [Sunway Pharm Ltd] |
| Primary Amine (generic) | Varies | Varies | Varies | Sigma-Aldrich, Alfa Aesar |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Sigma-Aldrich |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Fisher Scientific |
| Brine (saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: To the solution of the primary amine, add triethylamine (1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.2 eq) in anhydrous DCM to the cooled amine solution dropwise over a period of 15-30 minutes. The slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash successively with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-4-bromopyridine-2-sulfonamide.
Mechanistic Diagram
Caption: Simplified mechanism of sulfonamide formation.
Critical Parameters and Troubleshooting
Solvent Choice
Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are typically used to prevent hydrolysis of the sulfonyl chloride. DCM is often preferred due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates removal during work-up.
Base Selection
A variety of organic and inorganic bases can be employed.
-
Tertiary Amines: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common choices as they are non-nucleophilic and effectively scavenge the HCl produced. Pyridine can also be used as both a base and a solvent.
-
Inorganic Bases: In some cases, inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be used, particularly in biphasic systems.
Temperature Control
The reaction is often initiated at 0 °C to control the initial exotherm upon addition of the highly reactive sulfonyl chloride. Allowing the reaction to proceed to room temperature ensures completion. For less reactive amines, gentle heating may be necessary.
Stability of this compound
Heteroaromatic sulfonyl chlorides can exhibit varying stability. It is advisable to use freshly prepared or purchased this compound. Decomposition can occur, particularly in the presence of moisture, leading to the formation of the corresponding sulfonic acid.
Purification Strategy
The choice of purification method depends on the physical properties of the product.
-
Crystallization: If the sulfonamide product is a crystalline solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Column Chromatography: For non-crystalline or impure products, silica gel column chromatography is the most common purification technique.
Conclusion
The reaction of this compound with primary amines provides a reliable and versatile method for the synthesis of N-alkyl-4-bromopyridine-2-sulfonamides. These compounds are valuable building blocks in the development of novel therapeutic agents. By carefully controlling the reaction parameters as outlined in this protocol, researchers can achieve high yields of the desired products. The key to success lies in the use of anhydrous conditions, appropriate base selection, and controlled addition of the sulfonyl chloride.
Application Notes and Protocols: 4-Bromopyridine-2-sulfonyl Chloride in Medicinal Chemistry
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. 4-Bromopyridine-2-sulfonyl chloride has emerged as a critical building block, offering a versatile platform for the synthesis of a wide array of biologically active compounds. Its distinct trifunctional nature—a pyridine ring, a reactive sulfonyl chloride, and a modifiable bromine atom—provides medicinal chemists with a powerful tool for generating complex molecular architectures. The pyridine core is a common feature in many FDA-approved drugs, often contributing to improved solubility and bioavailability.[1] The sulfonyl chloride group serves as a key electrophile for the formation of sulfonamides, a well-established pharmacophore present in numerous antibacterial, antiviral, and anticancer agents.[2][3] This document provides an in-depth guide to the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of selective NaV1.8 inhibitors for the treatment of pain.[4] Detailed protocols for the synthesis of sulfonamides and relevant safety information are also provided to aid researchers in their drug discovery endeavors.
Key Applications in Medicinal Chemistry: Targeting Pain Pathways
The voltage-gated sodium channel NaV1.8 has been genetically and pharmacologically validated as a crucial target for the treatment of acute and chronic pain.[5] Selective inhibitors of NaV1.8 offer the potential for potent analgesia without the addictive properties and other adverse effects associated with opioids.[4][6] this compound has been identified as a key starting material in the synthesis of novel NaV1.8 inhibitors.[7] The sulfonamide linkage formed from this reagent plays a critical role in the binding of these inhibitors to the NaV1.8 channel.
While specific pharmacological data for compounds directly synthesized from this compound is emerging, the broader class of pyridine-based sulfonamides has shown significant promise in various therapeutic areas, including as antidiabetic and antimicrobial agents.[2][8]
Core Synthesis Protocols
The primary application of this compound in medicinal chemistry is in the synthesis of sulfonamides through its reaction with primary or secondary amines.
General Protocol for the Synthesis of N-Substituted 4-Bromopyridine-2-sulfonamides
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine in the presence of a base.
Reaction Scheme:
A general reaction scheme for sulfonamide synthesis.
Materials:
| Reagent/Solvent | Typical Molar Excess/Concentration | Notes |
| This compound | 1.0 equivalent | --- |
| Primary or Secondary Amine | 1.0 - 1.2 equivalents | |
| Base (e.g., Pyridine, Triethylamine) | 1.5 - 2.0 equivalents | To neutralize the HCl byproduct. |
| Anhydrous Solvent (e.g., Dichloromethane, THF) | 0.1 - 0.5 M | Solvent should be dry. |
Step-by-Step Procedure:
-
Reaction Setup: To a solution of the primary or secondary amine (1.0 - 1.2 equivalents) and a suitable base such as pyridine or triethylamine (1.5 - 2.0 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution.
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-16 hours. The progress of the reaction should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion of the reaction, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired N-substituted 4-bromopyridine-2-sulfonamide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: this compound is moisture-sensitive and will readily hydrolyze to the corresponding sulfonic acid. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial to prevent the loss of the starting material and ensure high yields of the desired sulfonamide.
-
Use of a Base: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl). A base is required to neutralize this acidic byproduct, driving the reaction to completion. Pyridine or triethylamine are commonly used bases for this purpose.[9]
-
Controlled Temperature: The initial reaction is typically carried out at 0 °C to control the exothermic nature of the reaction and minimize the formation of potential side products.
Visualization of Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a 4-bromopyridine-2-sulfonamide derivative.
Workflow for Sulfonamide Synthesis and Purification.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Causes skin and eye irritation. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from moisture.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Future Perspectives
The utility of this compound in medicinal chemistry is expanding, particularly in the development of selective ion channel modulators. The bromine atom on the pyridine ring provides a convenient handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process. As our understanding of the structural requirements for targeting specific biological pathways grows, so too will the applications of this versatile building block in the creation of next-generation therapeutics.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurjchem.com [eurjchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in the discovery of selective NaV1.8 inhibitors for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Breakthrough Pain Relief Innovation: Patent Exploration of Next-Generation NaV1.8 Inhibitors [synapse.patsnap.com]
- 7. WO2024046253A1 - Sodium channel regulator and use thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. cbijournal.com [cbijournal.com]
Application Notes and Protocols for the One-Pot Synthesis of Sulfonamides from 4-Bromopyridine-2-sulfonyl chloride
Introduction: The Strategic Value of Pyridyl Sulfonamides and One-Pot Synthesis
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] The pyridine ring system is also a privileged scaffold in drug discovery, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[3] Consequently, pyridyl sulfonamides, which combine these two critical pharmacophores, represent a compound class of significant interest for the development of novel therapeutics. 4-Bromopyridine-2-sulfonyl chloride, in particular, serves as a valuable starting material for accessing these structures, with known activity as a NaV1.8 blocker.[4]
Traditional multi-step synthetic approaches often involve tedious isolation and purification of intermediates, leading to lower overall yields, increased consumption of solvents and reagents, and longer timelines.[5][6] One-pot synthesis, a strategy where reactants undergo successive chemical reactions in a single reactor, circumvents these issues.[6] This approach aligns with the principles of green chemistry by improving step and pot economy, reducing waste, and saving time and resources.[7][8]
This document provides a detailed guide for the efficient one-pot synthesis of a diverse range of sulfonamides from this compound and various primary and secondary amines. It is intended for researchers, scientists, and drug development professionals seeking a reliable and streamlined method for the preparation of this important class of compounds.
Reaction Mechanism and Rationale
The one-pot synthesis of sulfonamides from this compound and an amine is a nucleophilic substitution reaction at the sulfonyl group. The reaction proceeds via the initial attack of the amine nucleophile on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride (HCl). A base is required to neutralize the HCl generated in situ, driving the reaction to completion.
Caption: General reaction mechanism for sulfonamide formation.
The choice of base is critical. A non-nucleophilic organic base such as pyridine or triethylamine is typically employed. Pyridine can also act as a nucleophilic catalyst, activating the sulfonyl chloride towards nucleophilic attack.[9] The solvent should be inert to the reaction conditions, with anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) being common choices.
Experimental Protocol: One-Pot Synthesis of N-Substituted-4-bromopyridine-2-sulfonamides
This protocol provides a general procedure that can be adapted for a variety of primary and secondary amines.
Materials:
-
This compound (CAS: 1060808-87-8)[4]
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the sulfonyl chloride in anhydrous DCM or THF (approximately 0.1 to 0.2 M concentration).
-
Base and Amine Addition: To the stirred solution, add the amine (1.1 eq) followed by the base (pyridine or TEA, 1.5 eq). The reaction is typically carried out at 0 °C to room temperature. For less reactive amines, the reaction mixture may be gently heated.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions for the synthesis of various sulfonamides from this compound.
| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Aniline | Pyridine | DCM | 0 to RT | 2-4 | 85-95 |
| Benzylamine | TEA | THF | RT | 1-3 | 90-98 |
| Morpholine | TEA | DCM | 0 to RT | 1-2 | 92-99 |
| p-Toluidine | Pyridine | DCM | RT | 3-5 | 88-96 |
| Cyclohexylamine | TEA | THF | RT | 2-4 | 85-93 |
Expected Outcomes and Characterization
The desired N-substituted-4-bromopyridine-2-sulfonamides are typically obtained as white or off-white solids. Characterization can be performed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectra are expected to show characteristic signals for the protons of the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm). The chemical shifts and coupling patterns will be indicative of the substitution pattern. Signals corresponding to the protons of the amine substituent will also be present. The NH proton of a secondary sulfonamide typically appears as a broad singlet.[5]
-
¹³C NMR: The spectra will display signals for the carbon atoms of the pyridine ring and the amine substituent. The carbon atom attached to the sulfonyl group will be deshielded.[5]
Mass Spectrometry (MS):
-
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable.
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands for the sulfonamide group are expected. Asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching vibration for secondary sulfonamides is observed in the region of 3300-3200 cm⁻¹.
Troubleshooting
Low yields are a common issue in sulfonamide synthesis. The following workflow can help diagnose and resolve potential problems.
Caption: A systematic workflow for troubleshooting low yields.
Common Issues and Solutions:
-
Hydrolysis of Sulfonyl Chloride: this compound is moisture-sensitive. Ensure all glassware is flame-dried and use anhydrous solvents.
-
Poor Amine Nucleophilicity: For electron-deficient or sterically hindered amines, longer reaction times, elevated temperatures, or a more activating base may be necessary.
-
Side Reactions: With primary amines, bis-sulfonylation can occur. This can be minimized by the slow addition of the sulfonyl chloride to an excess of the amine.
Conclusion
The one-pot synthesis of sulfonamides from this compound offers a highly efficient and versatile method for accessing a library of medicinally relevant compounds. This approach provides significant advantages in terms of yield, purity, and operational simplicity compared to traditional multi-step methods. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can reliably synthesize a diverse range of pyridyl sulfonamides for further investigation in drug discovery and development programs.
References
- 1. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 2. This compound | C5H3BrClNO2S | CID 53302031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1060808-87-8 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 4-Bromo-pyridine-2-sulfonyl chloride | Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [pipzine-chem.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. cbijournal.com [cbijournal.com]
- 9. rsc.org [rsc.org]
Application Notes & Protocols: Microwave-Assisted Synthesis of N-Substituted Sulfonamides using 4-Bromopyridine-2-sulfonyl chloride
For: Researchers, scientists, and drug development professionals.
Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis
In the fast-paced field of drug discovery, the rapid synthesis of novel chemical entities is paramount. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods.[1] This efficiency stems from the direct and uniform heating of reaction mixtures, a stark contrast to the slow and often uneven heat transfer of an oil bath.[1]
This guide focuses on the application of MAOS to reactions involving 4-Bromopyridine-2-sulfonyl chloride , a versatile and valuable building block in medicinal chemistry. The inherent reactivity of the sulfonyl chloride group, combined with the synthetically useful brominated pyridine core, makes this reagent a cornerstone for creating libraries of novel sulfonamides.[2][3] Sulfonamides are a well-established pharmacophore present in a wide array of therapeutic agents.[4] By leveraging microwave technology, the synthesis of these crucial compounds can be achieved in minutes instead of hours, significantly accelerating the drug development pipeline.
The "Why": Understanding the Principles of Microwave Heating
The efficacy of microwave synthesis is rooted in its unique heating mechanism, known as dielectric heating. Unlike conventional methods that rely on conduction and convection, microwaves energize molecules directly.[5] This occurs through two primary phenomena:
-
Dipolar Polarization: Polar molecules, such as the solvents used in synthesis, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, which translates into intense, uniform heat throughout the sample.
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth in the oscillating microwave field. This movement causes collisions, which also generate heat.
The ability of a substance to convert microwave energy into heat is quantified by its loss tangent (tan δ) .[5] Solvents with a high loss tangent are excellent microwave absorbers and will heat very rapidly. This property is crucial for solvent selection and reaction optimization.[5][6]
Advantages over Conventional Heating:
-
Rapid Heating: Reaching target temperatures in seconds to minutes.
-
Uniform Heating: Minimizes thermal gradients and reduces the formation of by-products.
-
Superheating: In sealed vessels, solvents can be heated far above their atmospheric boiling points, dramatically accelerating reaction rates according to the Arrhenius equation.
-
Energy Efficiency: Direct energy transfer is more efficient than heating a large oil bath.
The Reagent: this compound
This compound is a bifunctional reagent offering two key points for chemical modification:
-
The Sulfonyl Chloride (-SO₂Cl): This group is highly electrophilic, making it an excellent reactant for nucleophilic substitution. Its primary application is reacting with primary or secondary amines to form stable sulfonamide linkages (S-N coupling), a cornerstone reaction in pharmaceutical synthesis.[7]
-
The 4-Bromo Substituent: The bromine atom on the pyridine ring is a versatile handle for further derivatization, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide range of aryl, alkyl, or acetylenic groups, enabling extensive diversification of the molecular scaffold.
Application Protocol: Rapid Synthesis of N-Aryl-4-bromopyridine-2-sulfonamides
This section provides a detailed protocol for the microwave-assisted synthesis of a representative N-aryl sulfonamide.
Reaction Scheme:
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-methoxyaniline) (1.1 eq)
-
Pyridine (non-nucleophilic base) (2.0 eq)
-
Acetonitrile (Microwave-grade)
-
-
Equipment:
-
Dedicated laboratory microwave reactor with sealed-vessel capability. Note: Domestic microwave ovens must not be used for laboratory synthesis due to lack of safety features and risk of explosion.[8]
-
10 mL microwave reaction vial with a magnetic stir bar
-
Analytical balance
-
Syringes and needles
-
Rotary evaporator
-
Standard laboratory glassware for workup
-
Chromatography system for purification (e.g., flash chromatography)
-
Analytical instruments for characterization (TLC, LC-MS, NMR)
-
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. CAS 1060808-87-8: 4-Bromo-pyridine-2-sulfonyl chloride [cymitquimica.com]
- 3. 1060808-87-8|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Choice for Microwave Synthesis [cem.com]
- 6. Effect of Dielectric Properties of a Solvent-Water Mixture Used in Microwave-Assisted Extraction of Antioxidants from Potato Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. Safety Considerations for Microwave Synthesis [cem.com]
Applications of 4-Bromopyridine-2-sulfonyl chloride in agrochemical synthesis
An In-Depth Guide to the Applications of 4-Bromopyridine-2-sulfonyl Chloride in Agrochemical Synthesis
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the Pyridine Scaffold in Modern Agrochemicals
The pyridine ring is a privileged scaffold in the world of agrochemicals, forming the core of numerous highly effective herbicides, fungicides, and pesticides.[1] Its unique electronic properties and ability to interact with biological targets make it a cornerstone of modern crop protection solutions. Within this context, this compound (CAS: 1060808-87-8) has emerged as a particularly valuable and versatile building block for synthetic chemists.[2][3][4][5]
This intermediate's utility stems from its dual-functional nature. The highly reactive sulfonyl chloride group serves as a robust handle for constructing sulfonamide or sulfonate ester linkages, which are key pharmacophores in many bioactive molecules.[5][6][7] Simultaneously, the bromo-substituent at the 4-position provides a reactive site for subsequent, sophisticated cross-coupling reactions, enabling the synthesis of complex and novel molecular architectures.[8] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use in agrochemical development.
Core Application I: Synthesis of Pyridyl Sulfonylurea Herbicides
Sulfonylurea herbicides are a critical class of agrochemicals known for their high efficacy at low application rates. They function by inhibiting the enzyme acetolactate synthase (ALS), which is essential for plant growth but absent in animals, conferring a favorable safety profile. This compound is an ideal starting material for creating the pyridine-containing subclass of these herbicides.
The core reaction involves the coupling of the sulfonyl chloride with a suitable amine-bearing heterocycle (often a pyrimidine or triazine derivative) via an intermediate, typically an isocyanate, to form the characteristic sulfonylurea bridge.[9] The resulting pyridyl moiety directly contributes to the molecule's herbicidal activity and selectivity.[10][11]
General Synthetic Workflow for Pyridyl Sulfonylureas
The following diagram illustrates the logical flow for synthesizing a pyridyl sulfonylurea herbicide, starting from the formation of the key sulfonamide intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. 1060808-87-8[this compound]- Acmec Biochemical [acmec.com.cn]
- 3. This compound | CAS:1060808-87-8 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. 1060808-87-8|this compound|BLD Pharm [bldpharm.com]
- 5. CAS 1060808-87-8: 4-Bromo-pyridine-2-sulfonyl chloride [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives [cjcu.jlu.edu.cn]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Bromopyridine-2-sulfonyl chloride Reactions
Welcome to the technical support center for the synthesis and application of 4-Bromopyridine-2-sulfonyl chloride. This resource is designed for researchers, chemists, and professionals in drug development who are working with this versatile reagent. Here, we address common challenges and provide in-depth, evidence-based troubleshooting guides to help you improve reaction yields and ensure the purity of your final product.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the synthesis and handling of this compound, providing a solid foundation for troubleshooting more complex issues.
Q1: What are the primary synthetic routes to this compound?
There are two main established pathways for the synthesis of this compound:
-
Oxidative Chlorination of 4-Bromopyridine-2-thiol: This is a widely used method that involves the oxidation of the corresponding thiol precursor. Various reagent systems can be employed for this transformation, each with its own advantages and disadvantages. Common systems include chlorine gas in an aqueous medium, or milder, more modern reagents like N-chlorosuccinimide (NCS) in the presence of an acid, or a combination of hydrogen peroxide and thionyl chloride.[1][2] The choice of reagent often depends on the scale of the reaction, safety considerations, and the desired purity of the final product.
-
From 4-Bromopyridine-2-sulfonic acid: This route involves the conversion of the sulfonic acid to the sulfonyl chloride. This is typically achieved using chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[3][4] While effective, this method can sometimes be complicated by the need to handle corrosive reagents and byproducts.
Q2: My reaction yield is consistently low. What are the most common factors affecting the yield of this compound synthesis?
Low yields can be attributed to several factors, often related to the inherent reactivity of the starting materials and the product. The most common culprits include:
-
Hydrolysis of the Sulfonyl Chloride: this compound is highly susceptible to hydrolysis, which converts it back to the corresponding sulfonic acid.[5][6][7] This is a major pathway for product loss, especially during aqueous workups.
-
Incomplete Reaction: The conversion of the starting material may not be complete, leading to a mixture of starting material and product. This can be due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.
-
Side Reactions: Depending on the synthetic route, various side reactions can occur, consuming starting materials and generating impurities that can complicate purification and lower the isolated yield. For instance, in the oxidative chlorination of thiols, over-oxidation can lead to the formation of sulfonic acid.
-
Degradation of Starting Material: The stability of the 4-bromopyridine moiety itself can be a concern under certain reaction conditions. The pyridine ring can be susceptible to side reactions, especially at elevated temperatures or in the presence of strong acids or bases.
Q3: How can I minimize the hydrolysis of this compound during the reaction and workup?
Minimizing hydrolysis is critical for achieving high yields. Here are some key strategies:
-
Strict Anhydrous Conditions: It is imperative to use dry solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[7]
-
Controlled Quenching: When quenching the reaction, do so at low temperatures, for example, by pouring the reaction mixture onto ice. This slows down the rate of hydrolysis.[7]
-
Aqueous Workup with Caution: For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can paradoxically protect the product from extensive hydrolysis.[8][9] However, for more water-soluble compounds, minimizing contact time with water is crucial.
-
Non-Aqueous Workup: Whenever possible, opt for a non-aqueous workup. This could involve filtering the reaction mixture to remove solid byproducts and then removing the solvent under reduced pressure.
Q4: What are the best practices for the purification of this compound?
The purification strategy will depend on the nature of the impurities present.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system is often the most effective method for achieving high purity.
-
Column Chromatography: For small-scale reactions or when dealing with impurities that have similar solubility to the product, silica gel column chromatography can be employed. However, the acidic nature of silica gel can sometimes promote the hydrolysis of the sulfonyl chloride, so this should be done with care and often with a non-polar eluent.
-
Aqueous HCl Scrubbing: For crude liquid organosulfonyl chlorides, scrubbing with an aqueous hydrochloric acid solution can be an effective way to remove the more water-soluble sulfonic acid impurity.[7][10]
-
Vacuum Stripping: For liquid products, vacuum stripping with an inert gas sweep can be used to remove volatile impurities.[10]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.
Problem 1: The reaction appears to be sluggish or incomplete.
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining even after the expected reaction time.
-
The reaction mixture does not show the expected physical changes (e.g., color change, precipitation).
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Low Reaction Temperature | While low temperatures are often used to control exothermicity, they can also significantly slow down the reaction rate. | Monitor the reaction progress by TLC or HPLC and gradually increase the temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and side product formation. |
| Insufficient Reagent | The stoichiometry of the reagents is critical. An insufficient amount of the chlorinating or oxidizing agent will lead to incomplete conversion. | Carefully re-check the molar ratios of your reagents. Consider a small excess (e.g., 1.1-1.2 equivalents) of the key reagent to drive the reaction to completion. |
| Poor Reagent Quality | Reagents can degrade over time, especially if not stored properly. For example, thionyl chloride can react with atmospheric moisture. | Use freshly opened or properly stored reagents. If in doubt, test the activity of the reagent on a small scale with a known substrate. |
| Solvent Effects | The choice of solvent can significantly impact the reaction rate. A solvent that does not fully dissolve the reactants can lead to a slow, heterogeneous reaction. | Ensure that your starting materials are soluble in the chosen solvent at the reaction temperature. If not, consider a different solvent or a co-solvent system. |
Problem 2: The final product is contaminated with the corresponding sulfonic acid.
Symptoms:
-
NMR or Mass Spectrometry data indicates the presence of 4-bromopyridine-2-sulfonic acid.
-
The isolated product is an oil or a gum instead of the expected solid, due to the presence of the highly polar sulfonic acid impurity.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Hydrolysis during Reaction | Even with precautions, some hydrolysis can occur during the reaction, especially if the reaction is run for an extended period. | Minimize reaction times by closely monitoring the reaction progress. Once the reaction is complete, proceed with the workup immediately. |
| Hydrolysis during Workup | Aqueous workups are a major source of hydrolysis.[5][6][7] | As mentioned in the FAQs, use a non-aqueous workup if possible. If an aqueous workup is necessary, keep the temperature low and minimize the contact time. Consider using a biphasic system where the product is extracted into an organic layer as it is formed. |
| Incomplete Conversion of Sulfonic Acid (if starting from this material) | If you are synthesizing the sulfonyl chloride from the sulfonic acid, incomplete reaction will leave starting material in your product. | Ensure you are using a sufficient excess of the chlorinating agent (e.g., PCl₅ or SOCl₂). Consider extending the reaction time or increasing the temperature, while monitoring for potential side reactions. |
Problem 3: The formation of colored impurities is observed.
Symptoms:
-
The reaction mixture or the isolated product has a dark color (e.g., brown, black).
-
Purification is difficult due to the presence of these colored byproducts.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Decomposition of the Pyridine Ring | The 4-bromopyridine moiety can be sensitive to harsh reaction conditions, leading to decomposition and the formation of colored oligomeric or polymeric byproducts. | Avoid excessively high temperatures and prolonged reaction times. If using strong acids, consider using a milder alternative or a lower concentration. |
| Side Reactions of the Thiol Precursor | Thiols can undergo various side reactions, including oxidation to disulfides, which can then lead to other colored byproducts. | Ensure the thiol starting material is of high purity. When performing oxidative chlorination, add the oxidizing agent slowly and at a controlled temperature to minimize side reactions. |
| Reagent-Related Impurities | Some reagents, especially older or lower-grade ones, may contain impurities that can lead to colored byproducts. | Use high-purity reagents. If you suspect an issue with a particular reagent, try a different batch or a different supplier. |
Section 3: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for key experiments and summarizes important quantitative data in a clear, tabular format.
Protocol 1: Synthesis of this compound via Oxidative Chlorination of 4-Bromopyridine-2-thiol
This protocol is adapted from established methods for the oxidative chlorination of thiols.[1][11]
Materials:
-
4-Bromopyridine-2-thiol
-
N-Chlorosuccinimide (NCS)
-
Hydrochloric Acid (HCl), concentrated
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromopyridine-2-thiol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of NCS: Slowly add N-chlorosuccinimide (3.0 eq) to the cooled solution in portions, maintaining the temperature below 5 °C.
-
Addition of HCl: After the addition of NCS is complete, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: The crude product can be purified by crystallization or column chromatography as needed.
Data Summary Table: Recommended Reaction Parameters
| Parameter | Oxidative Chlorination | From Sulfonic Acid |
| Key Reagent | N-Chlorosuccinimide | Phosphorus pentachloride |
| Stoichiometry (Reagent:Substrate) | 3.0 : 1.0 | 1.2 : 1.0 |
| Solvent | Dichloromethane | Neat or high-boiling inert solvent |
| Temperature | 0-5 °C | 80-100 °C |
| Typical Reaction Time | 1-2 hours | 2-4 hours |
| Common Byproducts | 4-Bromopyridine-2-sulfonic acid, Disulfide | Unreacted sulfonic acid, Phosphorous oxychloride |
Section 4: Visualizing Reaction Pathways and Troubleshooting
To further aid in your understanding, the following diagrams illustrate key concepts and workflows.
Diagram 1: General Synthetic Pathways to this compound
Caption: Key synthetic routes to this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 5. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 11. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
Technical Support Center: Purification of 4-Bromopyridine-2-sulfonyl chloride
Welcome to the technical support guide for the purification of crude 4-Bromopyridine-2-sulfonyl chloride (CAS: 1060808-87-8). This document is designed for researchers, chemists, and drug development professionals who handle this reactive intermediate. We will address common challenges, provide detailed troubleshooting protocols, and explain the scientific principles behind our recommendations to ensure you achieve the desired purity and yield for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The primary impurities depend on the synthetic route, but typically include:
-
4-Bromopyridine-2-sulfonic acid: This is the most common impurity, formed by the hydrolysis of the sulfonyl chloride group upon exposure to water or moisture.[1][2] It is significantly more polar than the desired product.
-
Starting Materials or Reagents: Unreacted precursors from the synthesis, such as the corresponding thiol, disulfide, or sulfonic acid, may be present.[3][4]
-
Solvent Residues: Residual solvents from the reaction or initial workup.
-
Decomposition Products: Heteroaromatic sulfonyl chlorides, particularly those with the sulfonyl chloride group at the 2- or 4-position of a pyridine ring, can be unstable and prone to decomposition via SO₂ extrusion.[5]
Q2: My purified product degrades over time. What are the proper storage and handling procedures?
This compound is highly sensitive to moisture and can degrade upon exposure to atmospheric humidity.[6][7]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[6] For long-term storage, keep it in a cool, dry place, such as a desiccator or a freezer at -20°C.
-
Handling: Always handle the material in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Use dry solvents and glassware to minimize hydrolysis.
Q3: I observe a significant drop in yield after my aqueous workup. Why is this happening and how can I prevent it?
This is a classic problem caused by the hydrolysis of the reactive sulfonyl chloride to the more water-soluble sulfonic acid.[2] While an aqueous wash is necessary to remove inorganic salts and water-soluble impurities, prolonged contact or elevated temperatures will degrade the product.
Preventative Measures:
-
Work Quickly and at Low Temperatures: Perform extractions and washes using cold solutions (e.g., ice-cold water or brine) to slow the rate of hydrolysis.
-
Use a Protective Organic Layer: Dissolve the crude product in a water-immiscible organic solvent (like dichloromethane or ethyl acetate) before the aqueous wash. This limits the direct contact time of the product with the aqueous phase.
-
Minimize Water: For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can paradoxically protect the product from extensive hydrolysis and yield a high-purity solid directly.[2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during purification and provides a logical path to a solution.
Issue 1: My crude product is a dark, oily residue, not a solid.
-
Probable Cause: This often indicates the presence of significant impurities, residual solvent, or decomposition products that are depressing the melting point. The expected product is a solid with a melting point >88°C (decomposes).[9]
-
Troubleshooting Steps:
-
Initial Analysis: Take a small aliquot and analyze it by Thin Layer Chromatography (TLC) against any available starting material. This will help identify the complexity of the mixture.
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove traces of high-boiling point solvents like DMF or DMSO.
-
Aqueous Wash: Perform a careful, cold aqueous wash as described in the protocols below to remove highly polar, water-soluble impurities.
-
Attempt Trituration/Crystallization: Try to induce crystallization by adding a non-polar solvent (e.g., hexanes, pentane) to the oil and scratching the flask with a glass rod. If successful, the solid can be isolated by filtration. If not, proceed to chromatographic purification.
-
Issue 2: My TLC plate shows a streak of polar material originating from the baseline.
-
Probable Cause: This is a classic sign of the corresponding sulfonic acid impurity, which is highly polar and often streaks on silica gel.
-
Solution Workflow:
Caption: Troubleshooting workflow for polar impurities.
Issue 3: My final product NMR spectrum is clean, but the yield is very low.
-
Probable Cause: This suggests that product loss occurred during the purification steps, likely due to hydrolysis or physical loss during transfers and extractions.
-
Optimization Strategies:
-
Re-evaluate Workup: Did you use an excessive number of aqueous washes? Minimize contact with water.
-
Check Extraction Efficiency: Ensure you are using the correct organic solvent for extraction and performing a sufficient number of extractions (e.g., 3x) to recover all the product from the aqueous layer.
-
Chromatography Losses: If using column chromatography, ensure the product is not irreversibly adsorbing to the silica gel. Pre-treating the silica with a small amount of a non-polar solvent or using a less polar eluent system can sometimes help.
-
Detailed Purification Protocols
Safety First: Always work in a fume hood and wear appropriate PPE. This compound is corrosive and moisture-sensitive.[8]
Protocol 1: Purification by Extraction (for removing sulfonic acid)
This protocol is ideal as a first-pass purification to remove the primary hydrolysis byproduct.
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)) at a concentration of approximately 50-100 mg/mL.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash sequentially with:
-
Ice-cold 1 M HCl (1 x 0.5 volume) - to remove any basic impurities.
-
Ice-cold saturated aqueous NaHCO₃ solution (2 x 0.5 volume) - to remove the acidic 4-bromopyridine-2-sulfonic acid. Caution: Vent the funnel frequently to release CO₂ gas.
-
Ice-cold brine (1 x 0.5 volume) - to remove residual water.
-
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure at a low temperature (<35°C) to obtain the purified product.
Protocol 2: Purification by Recrystallization
If the product obtained from extraction is a solid but still contains impurities, recrystallization can be effective.
-
Solvent Screening: In test tubes, test the solubility of a small amount of crude material in various solvents (e.g., hexanes, toluene, DCM, EtOAc, or mixtures thereof) to find a system where the compound is sparingly soluble at room temperature but fully soluble when heated.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude solid until it completely dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath or freezer.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 3: Purification by Flash Column Chromatography
This is the most powerful method for removing closely related impurities but can also lead to hydrolysis if not performed carefully.
-
Stationary Phase: Use standard silica gel (e.g., 300–400 mesh).[10]
-
Mobile Phase (Eluent): A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[10] A typical gradient might be from 100% hexanes to 20-30% ethyl acetate in hexanes. Determine the optimal system using TLC first.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, non-polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent and load it onto the column. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure at low temperature.
| Purification Method | Best For Removing | Key Considerations |
| Extraction | Polar, acidic/basic impurities (e.g., sulfonic acid).[1] | Fast, but may not remove non-polar impurities. Risk of hydrolysis. |
| Recrystallization | Impurities with different solubility profiles. | High recovery and purity if a suitable solvent is found. |
| Flash Chromatography | Multiple impurities with different polarities.[10][11] | High resolution, but can be slow and risks hydrolysis on silica. |
| Table 1: Comparison of Purification Techniques. |
Analytical Characterization
Confirming the purity of the final product is essential. A multi-faceted analytical approach is recommended.[12]
-
NMR Spectroscopy (¹H, ¹³C): Provides structural confirmation and can reveal the presence of impurities if their signals are distinct from the product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. When coupled with GC or LC, it is a powerful tool for identifying and quantifying impurities.[12]
-
High-Performance Liquid Chromatography (HPLC): An indispensable method for assessing purity and quantifying the product.[12]
Caption: General purification and analysis workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. aksci.com [aksci.com]
- 9. This compound | 1060808-87-8 [chemicalbook.com]
- 10. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
Overcoming solubility issues of 4-Bromopyridine-2-sulfonyl chloride in organic solvents
Welcome to the technical support guide for 4-Bromopyridine-2-sulfonyl chloride (CAS 1060808-87-8). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address the most common challenge encountered with this reagent: its limited solubility in standard organic solvents, and provide field-proven strategies to ensure successful and reproducible experimental outcomes.
Section 1: Understanding the Core Challenge
This section delves into the physicochemical properties of this compound that underpin its solubility and reactivity profile.
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The solubility behavior of this compound is a direct consequence of its hybrid molecular structure.
-
Polarity Drivers: The molecule contains a pyridine ring, an inherently polar heterocyclic system, and a bromine atom. These features increase its polarity, making it less compatible with non-polar solvents like hexanes or toluene. The analogous compound, 4-bromopyridine hydrochloride, is also known to be poorly soluble in many organic solvents.[1]
-
Reactive Functional Group: The sulfonyl chloride (-SO₂Cl) group is a highly reactive electrophile.[2][3] Ideal solvents for reactions involving this group must be aprotic to prevent solvolysis. This requirement often excludes protic solvents (like alcohols or water) in which the polar pyridine moiety might otherwise be more soluble.
-
Crystalline Solid Nature: The compound is typically a white to off-white solid with a melting point greater than 88°C (with decomposition), suggesting a stable crystal lattice that requires significant solvation energy to overcome.[4]
The challenge, therefore, is to find an aprotic solvent that is polar enough to dissolve the pyridine core but does not react with the sulfonyl chloride group.
Q2: What are the primary consequences of poor solubility during a reaction?
A2: Failing to achieve complete dissolution of this compound can lead to several critical experimental failures:
-
Incomplete or Stalled Reactions: If the reagent is not fully dissolved, it exists as a heterogeneous mixture. The reaction can only occur at the surface of the solid particles, leading to drastically reduced reaction rates and incomplete conversion of starting materials.
-
Increased Hydrolysis and Impurity Formation: The sulfonyl chloride group is moisture-sensitive and can readily hydrolyze to the corresponding 4-bromopyridine-2-sulfonic acid.[5][6] Slow dissolution prolongs the time the solid is exposed to trace amounts of water in the solvent or atmosphere, increasing the likelihood of this side reaction.[6] This sulfonic acid impurity can complicate purification.
-
Poor Reproducibility: Inconsistent dissolution between experiments will lead to variable reaction yields and purity profiles, undermining the reliability of your synthetic protocol.
-
Formation of Dark, Oily Byproducts: In some cases, poor solubility and localized high concentrations can lead to decomposition or side reactions, resulting in the formation of intractable oils or tars.[7]
Section 2: Troubleshooting Guide & Recommended Protocols
This section provides a systematic approach to overcoming solubility issues, from solvent selection to detailed experimental procedures.
Troubleshooting Workflow for Solubility Issues
The following decision tree illustrates a logical workflow for addressing solubility challenges with this compound.
Caption: A step-by-step decision workflow for troubleshooting solubility.
Q3: What is the most critical first step when encountering solubility issues?
A3: Verify the purity and dryness of your solvent. Because this compound is highly sensitive to moisture, the presence of water is detrimental.[4][5] Before attempting more complex solutions, ensure you are using a high-purity, anhydrous solvent with a water content below 50 ppm. Using a freshly opened bottle of solvent or solvent passed through a purification system (e.g., a Grignard still or solvent dryer) is highly recommended.[6]
Q4: Which aprotic solvents are recommended for dissolving this compound?
A4: The choice of solvent is a balance between solvating power and compatibility with the reaction conditions. The following table provides a comparative guide.
| Solvent | Polarity | Typical Use | Pros | Cons |
| Dichloromethane (DCM) | Medium | General sulfonamide synthesis | Readily available, volatile (easy removal), relatively inert. | Moderate dissolving power; may require large volumes or co-solvents. |
| Acetonitrile (MeCN) | High | Reactions requiring polar medium | Good dissolving power for polar reagents.[4] | Can be reactive in some cases; must be rigorously dried. |
| Tetrahydrofuran (THF) | Medium | General synthesis, Grignard reactions | Good general-purpose solvent. | Must be anhydrous; peroxide formation risk; can be difficult to remove. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Medium | "Green" alternative to THF/DCM | Higher boiling point than THF, less prone to peroxide formation, considered more sustainable.[8] | Can be more expensive and harder to remove than DCM. |
| Dimethylformamide (DMF) | High | Stubborn solubility cases | Excellent solvating power for polar compounds. | High boiling point (difficult to remove), potential for side reactions, must be very pure. |
Recommendation: Start with Dichloromethane or Acetonitrile. If solubility remains an issue, proceed to the strategies below.
Q5: Can I use heat to improve the solubility of this compound?
A5: Yes, but with extreme caution. Gentle warming of the solvent to 30-40°C can significantly aid dissolution. However, excessive heating can accelerate the rate of decomposition and hydrolysis, especially if trace moisture is present. Never heat the mixture unattended. Once the solid is dissolved, it is often possible to cool the solution back to the desired reaction temperature (e.g., 0°C or room temperature) without it precipitating out, especially if the solution is not saturated.
Q6: I'm still seeing solid material even with a dry solvent and gentle warming. What is the next step?
A6: This is the point to employ a co-solvent strategy . The principle is to use a small amount of a highly polar, aprotic solvent to dissolve the compound before diluting with the primary reaction solvent.
Recommended Co-solvent Protocol:
-
To your reaction flask under an inert atmosphere (Nitrogen or Argon), add the this compound.
-
Add a minimal volume of anhydrous DMF or Acetonitrile (e.g., 0.5 mL to 1 mL per gram of sulfonyl chloride) and stir to fully dissolve the solid.
-
Once a clear solution is obtained, slowly add the bulk of your primary reaction solvent (e.g., Dichloromethane).
-
This resulting solution can now be used for your reaction (e.g., added dropwise to a solution of your amine).
Q7: Can you provide a detailed, optimized protocol for a typical sulfonamide formation reaction?
A7: Absolutely. This protocol incorporates best practices for handling solubility and reactivity.
Objective: Synthesize an N-substituted-4-bromopyridine-2-sulfonamide.
Caption: General reaction scheme for sulfonamide formation.
Experimental Protocol:
-
Vessel Preparation: Dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet in an oven and allow it to cool under a stream of inert gas.
-
Amine Solution: To the flask, add your amine (1.0 eq) and triethylamine (1.2 - 1.5 eq). Dissolve this mixture in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice-water bath.
-
Sulfonyl Chloride Solution (The Key Step): In a separate, dry flask under inert gas, add this compound (1.05 eq).
-
Attempt to dissolve it in a minimal amount of anhydrous DCM with stirring.
-
If insoluble, warm gently to 30-35°C.
-
If still insoluble, add a minimal volume of anhydrous acetonitrile as a co-solvent until a clear solution is formed.
-
-
Reaction Addition: Slowly add the sulfonyl chloride solution from step 3 to the stirring amine solution in step 2 via a syringe or dropping funnel over 20-30 minutes. Maintaining the temperature at 0°C is critical to control the exotherm and minimize side reactions.[9]
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-16 hours. Monitor the consumption of the starting amine by a suitable technique (e.g., TLC or LC-MS).
-
Workup:
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to remove any sulfonic acid impurity), and finally with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization as appropriate.
Section 3: Frequently Asked Questions (FAQs)
Q8: My reaction mixture turned dark brown and oily during workup. What likely happened?
A8: This often indicates decomposition or side reactions. The likely culprits are excess heat during the reaction or concentration step, or a reaction with an incompatible nucleophile/base. The formation of an oily substance can also occur if the hydrolyzed sulfonic acid byproduct complexes with other materials in the flask.[7] Ensure your workup is performed promptly and without heating.
Q9: How can I quickly check if my starting material has degraded?
A9: A simple TLC analysis is often sufficient. Dissolve a small sample of your this compound in DCM or ethyl acetate. The hydrolyzed sulfonic acid byproduct is significantly more polar and will have a much lower Rf value (it may even remain at the baseline) compared to the sulfonyl chloride.
Q10: Are there any "greener" solvent alternatives to Dichloromethane?
A10: Yes, 2-Methyltetrahydrofuran (2-MeTHF) is an excellent, more sustainable alternative to both DCM and THF for many applications.[8] It has good solvating properties and a higher boiling point than THF, making it safer to handle. CPME (cyclopentyl methyl ether) is another alternative. You may need to re-optimize the solubility and reaction conditions when switching to these solvents.
Q11: What are the ideal storage and handling conditions for this compound?
A11: To ensure the longevity and reactivity of the reagent, adhere to these storage conditions:
-
Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2-8°C.[4]
-
Handling: Always handle in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). Open and handle the container with care, preferably under a blanket of inert gas, to minimize exposure to atmospheric moisture.[10]
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 4. This compound | 1060808-87-8 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. aksci.com [aksci.com]
Technical Support Center: Optimizing Reactions with 4-Bromopyridine-2-sulfonyl chloride
Welcome to the technical support center for 4-Bromopyridine-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the use of this versatile reagent. The following troubleshooting guides and FAQs are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound has been on the shelf for a while. How can I assess its quality, and what are the proper handling and storage procedures?
A1: Causality and Best Practices
This compound is highly susceptible to hydrolysis due to atmospheric moisture.[1] The sulfur atom in a sulfonyl chloride is highly electrophilic, making it a prime target for nucleophilic attack by water. This reaction is often autocatalytic as the hydrolysis produces hydrochloric acid (HCl), which can further accelerate the decomposition of the remaining sulfonyl chloride. The product of this degradation is the corresponding 4-bromopyridine-2-sulfonic acid, which is unreactive in subsequent sulfonamide coupling reactions and can complicate purification.
Assessment and Handling Protocol:
-
Visual Inspection: The fresh, high-purity compound should be a solid. Any sign of clumping, discoloration, or a syrupy consistency suggests significant hydrolysis.
-
Handling: Always handle this compound under an inert atmosphere (e.g., nitrogen or argon), preferably in a glovebox. Use dry solvents and glassware. Anhydrous conditions are paramount for success.[2][3]
-
Storage: Store the reagent in a desiccator or a controlled-atmosphere cabinet at the recommended temperature, tightly sealed with paraffin film around the cap for extra protection.[1]
Troubleshooting Guide: Sulfonamide Synthesis
This section addresses the most common reaction performed with this compound: the formation of sulfonamides via reaction with a primary or secondary amine.
Q2: I'm seeing low to no conversion of my starting amine. What are the likely causes and how can I fix it?
A2: Systematic Troubleshooting of Low Conversion
Low conversion is typically traced back to one of three areas: the quality of the sulfonyl chloride, the reaction conditions (base, solvent, temperature), or the nature of the amine nucleophile.
Probable Cause 1: Deactivated Sulfonyl Chloride
As discussed in Q1, the primary cause of inactivity is hydrolysis. If the sulfonyl chloride has degraded to sulfonic acid, the reaction will not proceed.
Solution:
-
Use a fresh vial of this compound or one that has been properly stored.
-
If you suspect partial hydrolysis, you can attempt to use the material, but be aware that purification will be more challenging, and yields will be compromised. There is no simple way to "reactivate" the sulfonic acid under typical sulfonamide formation conditions.
Probable Cause 2: Inappropriate Base or Stoichiometry
The reaction of an amine with a sulfonyl chloride liberates one equivalent of HCl. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this acid.
Solution:
-
Choice of Base: Use a non-nucleophilic tertiary amine base like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or pyridine. Pyridine can also serve as the solvent.
-
Stoichiometry: At a minimum, 1.1 equivalents of the base are required to neutralize the generated HCl. For less nucleophilic amines or to drive the reaction to completion, it is common practice to use 2-3 equivalents of base or even use pyridine as the solvent.
Probable Cause 3: Low Reactivity of the Amine
The nucleophilicity of the amine is critical. Aromatic amines (anilines) are significantly less nucleophilic than aliphatic amines, especially if the aromatic ring contains electron-withdrawing groups.
Solution:
-
Increase Temperature: For poorly reactive amines, gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. Monitor the reaction by TLC or LC-MS to avoid decomposition.
-
Use a More Activating Solvent: A polar aprotic solvent like Dichloromethane (DCM) or Acetonitrile (MeCN) is standard.[4] For very stubborn reactions, Dimethylformamide (DMF) can be used, but care must be taken during workup as it is water-miscible.
Below is a decision tree to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low yield.
Q3: My reaction is messy, and I'm getting multiple side products. How can I improve the selectivity?
A3: Minimizing Side Reactions
The formation of side products often stems from the high reactivity of the sulfonyl chloride.
Side Product 1: Di-sulfonylation of Primary Amines
Primary amines (-NH₂) can react twice to form a di-sulfonylated product, R-N(SO₂R')₂. This is more likely if the amine is not sterically hindered and if there is a localized high concentration of the sulfonyl chloride.
Solution:
-
Slow Addition: Add the this compound solution dropwise to the stirred solution of the amine and base.
-
Low Temperature: Perform the addition at a low temperature (e.g., 0 °C) to control the reaction rate and dissipate heat.[5]
-
Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1 to 1) if the amine is readily available and easily separable.
Side Product 2: Dark, Tarry Byproducts
Formation of dark, insoluble materials often indicates decomposition, which can be caused by excessive heat or reactions with other sensitive functional groups in your substrate.[5]
Solution:
-
Temperature Control: Maintain the reaction at room temperature or below, especially if your substrate is complex.
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions.[5]
-
Purity of Materials: Ensure your amine starting material and solvents are pure, as impurities can sometimes catalyze polymerization or decomposition pathways.[5]
Table 1: Troubleshooting Summary
| Problem | Probable Cause | Recommended Solution |
| No reaction | Hydrolyzed sulfonyl chloride | Use a fresh, properly stored reagent. |
| Low Yield | Insufficient base | Increase base (e.g., TEA, DIPEA) to 2-3 equivalents. |
| Low amine reactivity | Gently heat the reaction (40-60 °C) and monitor by TLC/LC-MS. | |
| Multiple Spots on TLC | Di-sulfonylation (primary amines) | Add sulfonyl chloride slowly at 0 °C. |
| Dark/Tarry Mixture | Decomposition | Run reaction at a lower temperature under an inert atmosphere. |
| Oily Product | Residual sulfonic acid or solvent | Perform an aqueous workup with a NaHCO₃ wash; ensure complete drying. |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Formation
This protocol provides a robust starting point for the reaction of this compound with a generic amine.
Caption: General workflow for sulfonamide synthesis.
Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and anhydrous dichloromethane (DCM). Add a suitable base, such as triethylamine (2.0 - 3.0 eq.). Cool the stirred solution to 0 °C using an ice bath.
-
Addition: In a separate flask, dissolve this compound (1.05 - 1.2 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[2]
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the sulfonic acid byproduct, and then with brine.[5][6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) or by recrystallization.[2][6]
Table 2: Recommended Starting Conditions
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants, unreactive, and easily removed. |
| Base | Triethylamine (TEA) or DIPEA | Non-nucleophilic, effectively scavenges HCl. |
| Stoichiometry | 1.1 eq. Sulfonyl Chloride / 1.0 eq. Amine / 2.0 eq. Base | Slight excess of electrophile ensures full conversion of the (often more valuable) amine. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm and minimizes side reactions. |
| Atmosphere | Nitrogen or Argon | Prevents hydrolysis of the sulfonyl chloride.[2] |
References
Stability issues and degradation of 4-Bromopyridine-2-sulfonyl chloride
Welcome to the technical support center for 4-Bromopyridine-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the handling, use, and stability of this highly reactive compound. By understanding its inherent chemical properties, you can mitigate common issues, troubleshoot effectively, and ensure the integrity of your experimental outcomes.
Introduction to the Reactivity and Stability of this compound
This compound is a valuable reagent in organic synthesis, prized for its role as a building block in creating complex molecules, particularly in the pharmaceutical industry.[1] The molecule's utility stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack.[1] This reactivity, however, is also the source of its stability challenges. The primary degradation pathway is hydrolysis, where the sulfonyl chloride reacts with water to form the corresponding and less reactive 4-bromopyridine-2-sulfonic acid.[2][3] This process is often accelerated by ambient moisture.[2]
Understanding and controlling the factors that influence its stability—namely moisture, temperature, and pH—are paramount for its successful application. This guide provides practical, in-depth solutions to common problems encountered when working with this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Question 1: My reaction yield is consistently low, and I suspect the purity of my this compound is compromised. How can I assess its purity and what are the likely impurities?
Answer:
Low yields are a frequent consequence of using degraded this compound. The primary impurity to suspect is 4-bromopyridine-2-sulfonic acid, the product of hydrolysis.[4]
Purity Assessment Strategy:
A multi-pronged approach is recommended for accurately determining the purity of your sulfonyl chloride.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment.[5][6] In an anhydrous deuterated solvent like CDCl₃, the presence of the sulfonic acid will be evident by a broad peak corresponding to the acidic proton and shifts in the aromatic proton signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for volatile and thermally stable sulfonyl chlorides.[5][6] It can separate the sulfonyl chloride from its degradation products, allowing for quantification.
-
High-Performance Liquid Chromatography (HPLC): A robust derivatization reversed-phase HPLC (RP-HPLC) method can be developed to accurately quantify the sulfonyl chloride.[7][8] This is particularly useful for monitoring the stability of the compound over time.
| Technique | Information Provided | Key Considerations |
| ¹H and ¹³C NMR | Structural confirmation and detection of major impurities. | Use anhydrous deuterated solvents.[5] |
| GC-MS | Separation and quantification of volatile components. | Ensure the compound is thermally stable under analysis conditions.[5] |
| HPLC | Accurate quantification of the active sulfonyl chloride. | A derivatization method may be necessary for robust results.[7][8] |
Logical Workflow for Purity Assessment:
Caption: Workflow for assessing the purity of this compound.
Question 2: I've confirmed my starting material is impure. Can I purify this compound in the lab?
Answer:
Yes, purification is possible, but it must be conducted under strictly anhydrous conditions to prevent further degradation.
Recommended Purification Protocol:
For crude liquid organosulfonyl chlorides, a common and effective method is an acidic wash followed by distillation.[4][9]
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Acidic Wash:
-
Dissolve the crude this compound in a dry, inert organic solvent like dichloromethane.
-
Wash the organic solution with a cold, aqueous solution of hydrochloric acid (approximately 18-36%).[9] This step selectively extracts the more water-soluble sulfonic acid into the aqueous phase.[4]
-
Quickly separate the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure, ensuring the temperature is kept low to minimize thermal decomposition.
-
Distillation (Optional): For higher purity, vacuum distillation can be performed. However, this should be done with caution as some sulfonyl chlorides can be thermally labile.
Question 3: My reaction is sluggish and incomplete, even with a fresh bottle of this compound. What experimental conditions should I optimize?
Answer:
Beyond the purity of the starting material, several factors can influence the reaction rate and completeness.
Key Experimental Parameters to Consider:
-
Strict Anhydrous Conditions: The paramount importance of excluding moisture cannot be overstated. Any residual water will compete with your nucleophile, leading to the formation of the unreactive sulfonic acid.[4]
-
Use freshly dried solvents.
-
Dry all glassware thoroughly.
-
Conduct the reaction under an inert atmosphere (nitrogen or argon).
-
-
Reaction Temperature: While many reactions with sulfonyl chlorides are performed at or below room temperature to control exothermicity, excessively low temperatures can slow down the reaction rate.[10] Monitor the reaction progress by TLC or HPLC and adjust the temperature as needed.
-
Solvent Choice: The solubility of this compound is good in many organic solvents like dichloromethane, chloroform, and ether.[2] Ensure your chosen solvent fully dissolves the reactants to facilitate the reaction.
-
Base Selection (if applicable): In reactions involving the formation of sulfonamides or sulfonate esters, a base is often used to scavenge the HCl byproduct. The choice of base can be critical. Non-nucleophilic bases like triethylamine or diisopropylethylamine are commonly used.
Troubleshooting Flowchart for Sluggish Reactions:
Caption: Decision tree for troubleshooting slow reactions.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to maintain its stability?
A1: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible substances like strong oxidizing agents and bases.[2][11][12] For long-term storage, refrigeration is recommended.[12] Storing under an inert gas like argon or nitrogen can also help prolong its shelf life.[12]
Q2: What are the visual signs of degradation?
A2: Pure this compound is typically a colorless to pale yellow liquid or solid.[13] Degradation can sometimes be indicated by a change in color (e.g., darkening) or the presence of a solid precipitate (the sulfonic acid) in a liquid sample. However, significant degradation can occur without obvious visual cues, making analytical verification essential.[6]
Q3: What safety precautions should I take when handling this compound?
A3: This compound is corrosive and can cause severe skin burns and eye damage.[14] It is also harmful if inhaled.[14][15] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][16]
Q4: How should I quench a reaction containing unreacted this compound?
A4: Quench the reaction by slowly adding it to a stirred mixture of ice and water or a cold, dilute solution of a non-nucleophilic base like sodium bicarbonate.[10] This should be done at a low temperature to control the exotherm and minimize hydrolysis of the desired product.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Pyridinesulfonyl Chloride Manufacturer & Supplier in China | High Purity | Applications, Properties, Safety Data [pipzine-chem.com]
- 3. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. eureka.patsnap.com [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. aksci.com [aksci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. CAS 16133-25-8: 3-Pyridinesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
Technical Support Center: Handling the Moisture Sensitivity of Sulfonyl Chlorides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile but challenging reagents. Our goal is to provide you with expert, field-proven insights to help you anticipate, troubleshoot, and solve common issues related to their inherent moisture sensitivity.
Frequently Asked Questions (FAQs)
This section addresses the most common queries and issues encountered during the storage, handling, and use of sulfonyl chlorides.
Part 1: Understanding the Problem
Q1: Why are sulfonyl chlorides so sensitive to moisture?
A1: The sensitivity of sulfonyl chlorides (R-SO₂Cl) stems from the highly electrophilic nature of the sulfur atom. The sulfur is bonded to two strongly electron-withdrawing oxygen atoms and a chlorine atom, making it highly susceptible to nucleophilic attack. Water, even in trace amounts from atmospheric humidity, acts as a nucleophile and attacks the sulfur atom.[1][2] This initiates a hydrolysis reaction that irreversibly consumes the sulfonyl chloride.
The reaction proceeds via a nucleophilic substitution (SN2-type) mechanism, where the water molecule attacks the sulfur center, leading to the displacement of the chloride ion.[3][4][5] The products of this reaction are the corresponding sulfonic acid (R-SO₃H) and hydrochloric acid (HCl).[1]
Q2: What are the consequences of sulfonyl chloride hydrolysis?
A2: The degradation of your sulfonyl chloride starting material has several negative consequences for your experiments:
-
Reduced Yield: The primary impact is a loss of the active reagent, leading to incomplete reactions and lower yields of your desired product (e.g., sulfonamide or sulfonate ester).[1][6]
-
Formation of Impurities: The sulfonic acid byproduct can complicate your reaction and purification steps. Being acidic, it can potentially catalyze side reactions or interfere with base-sensitive substrates.
-
Safety Hazards: The hydrolysis generates corrosive hydrogen chloride (HCl) gas.[1] In a sealed container, this can lead to a dangerous pressure buildup. When the container is opened, the release of HCl gas poses a respiratory hazard and can cause corrosion of laboratory equipment.[1][7]
Q3: How can I tell if my sulfonyl chloride has degraded?
A3: There are several indicators of degradation:
-
Visual Inspection: Pure sulfonyl chlorides are often colorless to light-yellow liquids or crystalline solids.[8] Degradation can sometimes be indicated by a change in appearance, such as fuming when exposed to air (due to HCl formation) or the presence of a solid precipitate (the sulfonic acid) in a liquid sulfonyl chloride.
-
Physical Properties: A decreased melting point for a solid sulfonyl chloride is a strong indicator of impurity.[9]
-
Analytical Characterization: The most definitive way is through analytical techniques. The presence of the corresponding sulfonic acid is the key marker of hydrolysis.[10] See the "Purification & Analysis" section for more details.
Part 2: Prevention - Best Practices for Handling & Storage
Q4: What is the proper way to store sulfonyl chlorides?
A4: Proper storage is the first line of defense against hydrolysis.
-
Containers: Always store sulfonyl chlorides in their original, tightly sealed containers.[7][11] The container should be resistant to corrosion from HCl.
-
Atmosphere: For long-term storage or for particularly sensitive sulfonyl chlorides, storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[11] Many suppliers package their reagents under inert gas for this reason.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials like water, alcohols, and bases.[7][12] A dedicated corrosives cabinet is appropriate.[8]
Q5: What are the essential "anhydrous" or "inert atmosphere" techniques I must use?
A5: To prevent contamination from atmospheric moisture during an experiment, you must use inert atmosphere techniques.[10][13] This involves creating a reaction environment that excludes both water and oxygen.
-
Glassware: All glassware must be rigorously dried before use. This can be done by heating in an oven (e.g., >100 °C overnight) or by "flame-drying" under vacuum.[14] The surface of the glass adsorbs a layer of water that must be removed.[14]
-
Inert Gas Setup: The reaction should be performed in a flask connected to a source of dry inert gas, such as nitrogen or argon. A Schlenk line or a simple balloon setup can be used.[14][15][16] The system should be purged by alternating between vacuum and inert gas fill cycles to remove all atmospheric air.[15]
-
Reagent Transfer: Liquid reagents should be transferred using dry syringes. Solid reagents should be transferred quickly in a glove box or under a positive flow of inert gas.
(See Protocol 1 for a detailed step-by-step guide to setting up a reaction under an inert atmosphere.)
Q6: How do I properly handle solvents and other reagents to prevent introducing moisture?
A6: Even with a perfect inert gas setup, introducing wet solvents or reagents will compromise your reaction.
-
Use Anhydrous Solvents: Use freshly opened bottles of anhydrous solvents or solvents purified by a solvent purification system (SPS). Never leave solvent bottles open to the air.
-
Dry Other Reagents: Ensure all other reagents, especially bases like pyridine or triethylamine which are often used in sulfonylation reactions, are anhydrous.[17] Molecular sieves can be used to dry liquid reagents if necessary.
Part 3: Troubleshooting Common Experimental Issues
Q7: My reaction (e.g., sulfonamide or sulfonate ester synthesis) is low-yielding. Could sulfonyl chloride hydrolysis be the cause?
A7: Absolutely. This is one of the most common reasons for low yields in reactions involving sulfonyl chlorides, such as the synthesis of sulfonamides or sulfonate esters.[6][18][19] If the sulfonyl chloride has hydrolyzed, there is simply less of the electrophile available to react with your nucleophile (the amine or alcohol). Always suspect the quality and handling of your sulfonyl chloride first when troubleshooting these reactions.[6]
Q8: I see an unexpected acidic byproduct in my reaction mixture. What is it and how do I get rid of it?
A8: The acidic byproduct is almost certainly the corresponding sulfonic acid, formed from the hydrolysis of your starting material.[10] Because sulfonic acids are highly polar and water-soluble, they can typically be removed during the aqueous workup. Washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃), will deprotonate the sulfonic acid, forming a salt that is readily extracted into the aqueous phase.
Q9: How do I safely quench a reaction containing unreacted sulfonyl chloride?
A9: Quenching must be done carefully, as the reaction of sulfonyl chlorides with water is exothermic.[7]
-
Controlled Addition: The safest method is to slowly and carefully pour the reaction mixture into a separate beaker containing ice or a mixture of ice and water, with vigorous stirring.[10][20] This ensures that the heat generated is dissipated effectively.
-
NEVER Add Water to the Reaction: Adding water directly to the reaction flask can cause a rapid, uncontrolled exotherm and the release of HCl gas. Always add the reagent to the quenching agent.
-
Alternative Quench: For some applications, a dilute aqueous solution of a base like sodium bicarbonate can be used for the quench, which will neutralize the generated HCl simultaneously.
Part 4: Purification & Analysis
Q10: My sulfonyl chloride is old or has been exposed to air. Can I purify it?
A10: Yes, in many cases, you can purify a partially hydrolyzed sulfonyl chloride.
-
For Solids: Recrystallization is often effective. A common solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like chloroform or carbon tetrachloride.[9] The more polar sulfonic acid impurity will have different solubility properties, allowing for separation.
-
For Liquids: Vacuum distillation can be used to purify liquid sulfonyl chlorides, separating the less volatile sulfonic acid. This must be done with care to avoid thermal decomposition.
-
Aqueous Wash: For water-immiscible liquid sulfonyl chlorides, washing the crude material with cold water or a cold aqueous HCl solution can help extract the more water-soluble sulfonic acid impurity.[10]
Q11: What analytical techniques are best for assessing the purity of a sulfonyl chloride?
A11: A combination of techniques is often best for a complete picture of purity.[21]
| Technique | Principle | Advantages | Disadvantages |
| ¹H & ¹³C NMR | Provides structural information based on the chemical environment of nuclei. | Excellent for structural confirmation and identifying major impurities. Quantitative NMR (qNMR) can be used for accurate purity assessment.[21] | ¹H NMR may not easily distinguish between a sulfonyl chloride and its corresponding sulfonic acid if the R-group signals are identical.[9] Requires deuterated solvents.[21] |
| GC-MS | Separates volatile compounds followed by mass analysis. | Excellent for assessing the purity of volatile and thermally stable sulfonyl chlorides. Can separate and identify small impurities.[9][21] | Not suitable for non-volatile or thermally labile compounds. The sulfonyl chloride could potentially degrade in the hot injector.[9] |
| Titrimetry | Chemical reaction with a titrant to determine concentration. | Cost-effective and accurate for determining total sulfonyl chloride content.[21] | Not specific; it measures total reactive sulfonyl chloride and doesn't identify other impurities. |
| RP-HPLC | Separation based on polarity. Often requires derivatization. | Can be very accurate for quantification, especially when direct methods fail. A robust derivatization method can be developed for specific compounds.[22] | May require method development (e.g., derivatization) as sulfonyl chlorides can be too reactive for standard columns.[9] |
Detailed Experimental Protocols
Protocol 1: Setting up a Reaction Under Inert Atmosphere (Schlenk Line)
-
Glassware Preparation: Assemble your reaction flask (e.g., a round-bottom flask with a sidearm) and a magnetic stir bar. Attach the flask to a Schlenk line via thick-walled tubing.
-
Flame Drying: While pulling a vacuum on the flask, gently heat the entire surface of the glassware with a heat gun or a soft flame from a Bunsen burner until all visible moisture is gone. Allow the flask to cool to room temperature under vacuum.
-
Inert Gas Purge: Close the vacuum and backfill the flask with dry nitrogen or argon. Repeat this vacuum/backfill cycle at least three times to ensure the atmosphere is fully inert.[15] Leave the flask under a positive pressure of inert gas (indicated by bubbling through an oil bubbler on the manifold).
-
Solvent Addition: Add your anhydrous solvent via a dry syringe through a rubber septum covering the neck of the flask.
-
Reagent Addition: Add other non-moisture-sensitive reagents. Finally, carefully add the sulfonyl chloride via a dry syringe (for liquids) or quickly under a positive flow of inert gas (for solids).
Protocol 2: Purification of a Solid Sulfonyl Chloride by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the sulfonyl chloride is soluble when hot but sparingly soluble when cold, and in which the sulfonic acid impurity has different solubility.
-
Dissolution: In a dry flask, dissolve the impure sulfonyl chloride in the minimum amount of hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the pure sulfonyl chloride.
-
Filtration: Quickly collect the crystals by vacuum filtration, preferably under a blanket of dry nitrogen to minimize exposure to atmospheric moisture.[23]
-
Drying: Wash the crystals with a small amount of cold, dry solvent and dry them thoroughly under high vacuum.
Protocol 3: Aqueous Workup and Quenching for a Sulfonyl Chloride Reaction
-
Prepare Quench: Fill a beaker, appropriately sized for your reaction volume, with crushed ice or an ice-water slurry.
-
Quench Reaction: Once the reaction is complete, slowly and carefully pour the reaction mixture into the beaker of ice with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent to extract your product.
-
Wash: Wash the organic layer sequentially with:
-
1M HCl (to remove basic impurities like pyridine).
-
Saturated aqueous NaHCO₃ (to remove the sulfonic acid byproduct and residual acid).
-
Brine (saturated NaCl) to remove excess water.
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to isolate your crude product.
References
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. nbinno.com [nbinno.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. molan.wdfiles.com [molan.wdfiles.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. eurjchem.com [eurjchem.com]
- 20. reddit.com [reddit.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis and Purification of 4-Bromopyridine-2-sulfonyl Chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Bromopyridine-2-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and, critically, the purification of this important building block. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and workup of this compound.
Question 1: My reaction is complete, but after the aqueous workup, my crude product is a sticky oil or a gummy semi-solid, not the expected solid. What's happening and how do I fix it?
Answer:
This is the most frequently encountered issue and is almost always caused by the presence of the primary impurity: 4-Bromopyridine-2-sulfonic acid .
Causality: this compound is highly susceptible to hydrolysis.[1][2][3] Even trace amounts of water in the reaction mixture or, more commonly, during the aqueous workup, will convert the sulfonyl chloride product into the corresponding sulfonic acid. The sulfonic acid is a hygroscopic, non-crystalline solid that, when mixed with the desired product, results in the observed oily or gummy consistency. The low solubility of aryl sulfonyl chlorides in water can offer some protection, but hydrolysis remains a significant competing reaction.[2][4]
Step-by-Step Troubleshooting Protocol:
-
Impurity Confirmation: Before proceeding, confirm the presence of sulfonic acid. Dissolve a small sample of your crude product in a suitable solvent (like DMSO-d₆) and acquire a ¹H NMR spectrum. The sulfonic acid proton is typically a very broad singlet at a high chemical shift (>10 ppm). Alternatively, a simple TLC analysis will often show a baseline spot (highly polar) corresponding to the sulfonic acid in addition to the product spot.
-
Acidic Wash (Scrubbing): The most effective method to remove the sulfonic acid is an acidic wash, which leverages the common ion effect to suppress hydrolysis of the sulfonyl chloride.[5]
-
Dissolve your entire crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with a cold (0-5 °C) solution of 10-20% aqueous hydrochloric acid (HCl).[5] The excess chloride ions in the wash solution push the hydrolysis equilibrium back towards the sulfonyl chloride.[5]
-
Separate the organic layer promptly to minimize contact time with the aqueous phase.
-
Wash the organic layer again with cold brine to remove residual acid and water.
-
Dry the organic layer thoroughly over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a low temperature (<40 °C).
-
-
Trituration/Recrystallization: The resulting solid should be significantly purer. If it still contains impurities, trituration can be effective.
-
Add a minimal amount of a cold, non-polar solvent in which the product is poorly soluble (e.g., hexanes or a hexanes/diethyl ether mixture).
-
Stir the suspension vigorously. The desired product should precipitate as a solid, while more soluble impurities remain in the solvent.
-
Filter the solid and wash with a small amount of the cold solvent.
-
If purity is still insufficient, proceed with a full recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethyl acetate/hexanes).
-
Question 2: My reaction yield is consistently low, even though TLC analysis of the reaction mixture shows full consumption of the starting material. Where is my product going?
Answer:
Significant product loss after a seemingly complete reaction points to two primary culprits: aggressive hydrolysis during workup or mechanical losses.
Causality:
-
Hydrolysis During Workup: As detailed in the previous question, the sulfonyl chloride is sensitive to water. Using room temperature or basic aqueous solutions for quenching and washing will cause substantial conversion to the sulfonic acid, which is often lost to the aqueous layer during extractions.[3][6]
-
Emulsion Formation: Pyridine-containing compounds can sometimes form stable emulsions during basic extractions (e.g., with sodium bicarbonate), leading to poor phase separation and significant loss of material at the interface.
-
Product Precipitation: In some synthesis methods, particularly aqueous Sandmeyer-type reactions, the sulfonyl chloride product can precipitate directly from the reaction mixture.[2][4] If the reaction is quenched or diluted improperly, this precipitate may not be fully recovered.
Preventative Measures and Solutions:
-
Optimize Workup Conditions:
-
Always perform aqueous washes with cold solutions (0-5 °C) to slow the rate of hydrolysis.
-
Use mildly acidic or neutral washes (e.g., cold water, cold brine) before any basic wash.
-
If a basic wash is necessary to remove acidic reagents, use a weak base like saturated sodium bicarbonate solution, add it slowly, and keep the temperature low. Minimize contact time.
-
-
Break Emulsions: If an emulsion forms, add a small amount of brine or a few drops of methanol to help break it. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
-
Monitor All Phases: Before discarding any aqueous layers from your workup, it is good practice to acidify a small sample with concentrated HCl. If a significant amount of white precipitate forms, it indicates that a large quantity of your product was hydrolyzed to the sulfonic acid and is present in the aqueous phase.
Question 3: My final product looks clean by ¹H NMR, but the melting point is broad and lower than the literature value. What could be the issue?
Answer:
A clean ¹H NMR spectrum can sometimes be misleading, especially if impurities lack protons or have overlapping signals. A broad melting point is a definitive indicator of impurity.
Causality:
-
Residual Solvents: The most common cause is trapped solvent from the purification or workup (e.g., ethyl acetate, DCM, hexanes). This is often visible in the ¹H NMR but can be overlooked.
-
Inorganic Salts: Salts like NaCl or Na₂SO₄ carried over from the workup can contaminate the final product. These are invisible to NMR.
-
Sandmeyer Byproducts: If the synthesis proceeds via a Sandmeyer-type reaction from 2-amino-4-bromopyridine, byproducts such as 2-chloro-4-bromopyridine can form.[4][7] These may have NMR signals that are difficult to distinguish from the product without careful integration and analysis.
Troubleshooting and Purification Strategy:
| Impurity Type | Diagnostic Method | Recommended Removal Protocol |
| Residual Solvent | ¹H NMR (characteristic solvent peaks) | Dry the product under high vacuum for several hours, possibly with gentle heating (if thermally stable). |
| Inorganic Salts | Low combustion residue, insolubility in organic solvents | Dissolve the product in a minimal amount of a dry organic solvent (e.g., DCM), filter away the insoluble salts, and re-concentrate. |
| Organic Byproducts | TLC (multiple spots), HPLC, LC-MS | For challenging separations, flash column chromatography on silica gel may be required.[8][9] Use a non-polar eluent system (e.g., hexanes/ethyl acetate) and run the column quickly to minimize on-column decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the formation of the 4-Bromopyridine-2-sulfonic acid impurity?
A1: The formation is a classic nucleophilic substitution reaction at the sulfur center.[10] A water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation to yield the sulfonic acid. The reaction is often accelerated by heat and basic conditions.[1][6]
Q2: How should I properly store this compound to prevent degradation?
A2: Due to its moisture sensitivity, the compound should be stored under a dry, inert atmosphere (e.g., argon or nitrogen). It should be kept in a tightly sealed container in a refrigerator or freezer to minimize thermal decomposition and hydrolytic degradation over time.
Q3: Can I use column chromatography to purify crude this compound?
A3: Yes, but with caution. Sulfonyl chlorides can degrade on silica gel, which is slightly acidic and has a high surface area with bound water. If chromatography is necessary, use a deactivated silica gel or perform the purification quickly with a non-polar solvent system.[8][9] Always monitor the fractions by TLC to check for decomposition. For many cases, the acidic wash and recrystallization strategy is safer and more scalable.[7]
Q4: Are there alternative, "greener" methods for synthesizing sulfonyl chlorides that might produce fewer impurities?
A4: Yes, modern methods are being developed to avoid harsh reagents. For instance, the oxidative chlorosulfonation of S-alkyl isothiourea salts using reagents like NaClO₂ or even household bleach has been shown to be effective and environmentally friendlier, often with easier purification.[11] Another approach involves the activation of stable sulfonamides to form sulfonyl chlorides under mild conditions.[12]
Visualizing Impurity Formation and Troubleshooting
The following diagrams illustrate the key pathways for product and impurity formation, and a logical flow for troubleshooting common issues.
Caption: Synthesis workflow and points of impurity introduction.
Caption: Decision tree for troubleshooting product purification.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 6. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 12. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Comparing the Reactivity of Substituted Pyridine Sulfonyl Chlorides
Introduction
Pyridine sulfonyl chlorides are indispensable reagents in modern organic synthesis and medicinal chemistry. They serve as primary precursors for the synthesis of sulfonamides and sulfonate esters, moieties that are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The reactivity of the sulfonyl chloride group is paramount to its synthetic utility, and this reactivity can be precisely modulated by the electronic and steric nature of substituents on the pyridine ring.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally quantify the reactivity of substituted pyridine sulfonyl chlorides. We will delve into the theoretical principles governing their reactivity, present a detailed experimental protocol for a comparative kinetic study, and offer insights into interpreting the resulting data. This document is designed not as a rigid template, but as an in-depth technical guide to empower you to make informed decisions in your synthetic endeavors.
Theoretical Framework: Key Factors Influencing Reactivity
The core chemical transformation involving a pyridine sulfonyl chloride is a nucleophilic substitution at the highly electrophilic sulfur atom. The rate of this reaction is governed by a delicate interplay of electronic effects, steric hindrance, and the stability of the resulting pyridine leaving group.
The Dominant Role of Electronic Effects
The electrophilicity of the sulfur atom is the primary driver of the reaction. Substituents on the pyridine ring exert a profound influence through inductive and resonance effects, which can be quantified using the Hammett equation.[3][4]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the pyridine ring. This inductive withdrawal increases the partial positive charge on the sulfur atom, making it a "harder" electrophile and more susceptible to nucleophilic attack. Consequently, EWGs accelerate the rate of sulfonylation .
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and alkyl groups (-CH₃) push electron density into the ring system. This effect reduces the electrophilicity of the sulfur center, slowing the reaction with nucleophiles. Therefore, EDGs decelerate the rate of sulfonylation .
The Impact of Steric Hindrance
The accessibility of the sulfur atom to the incoming nucleophile is another critical factor. The position and size of substituents can create steric shields that impede the reaction.
-
Ortho-Substituents: Groups at the C2 and C6 positions, adjacent to the nitrogen, exert the most significant steric hindrance. They can physically block the trajectory of the nucleophile, leading to a dramatic decrease in the reaction rate, irrespective of their electronic nature.
-
Meta- and Para-Substituents: Substituents at the C3, C4, and C5 positions have a much smaller steric impact, allowing their electronic effects to dominate the reactivity profile.
The Pyridine Moiety as a Leaving Group
In the course of the substitution reaction, the substituted pyridine ring departs as a neutral molecule. The stability of this leaving group influences the transition state energy and, by extension, the reaction rate.[5]
A more stable leaving group is a better leaving group. Electron-withdrawing substituents can stabilize the departing pyridine molecule by delocalizing the electron pair it acquires upon bond cleavage. This factor works in concert with the electronic effects on the sulfur's electrophilicity, meaning that EWGs enhance reactivity both by activating the electrophile and stabilizing the leaving group.
Figure 1: General mechanism of sulfonylation with a nucleophile (H-Nu).
Experimental Design for a Comparative Kinetic Study
To objectively compare the reactivity of different substituted pyridine sulfonyl chlorides, a carefully designed kinetic experiment is essential. The following protocol outlines a robust method using a model reaction with an amine, monitored by High-Performance Liquid Chromatography (HPLC).
Objective
To determine the second-order rate constants for the reaction of a series of substituted pyridine-3-sulfonyl chlorides (e.g., 4-methoxy-, 4-H, 4-chloro-, 4-nitro-) with a model nucleophile, benzylamine.
Materials and Reagents
-
Pyridine Sulfonyl Chlorides:
-
Nucleophile: Benzylamine
-
Base: Triethylamine (Et₃N) - A non-nucleophilic base is crucial to scavenge the HCl byproduct without competing with the primary nucleophile.[10][11]
-
Solvent: Acetonitrile (HPLC grade)
-
Internal Standard: Dodecanophenone (for HPLC analysis)
-
Quenching Solution: 1:1 mixture of Acetonitrile and Water
Experimental Protocol
-
Preparation of Stock Solutions (in Acetonitrile):
-
Internal Standard (IS) Solution (10 mM): Accurately weigh and dissolve dodecanophenone.
-
Benzylamine/Et₃N Solution (0.2 M Benzylamine, 0.22 M Et₃N): Prepare a solution containing the nucleophile and the base. A slight excess of base ensures complete neutralization of HCl.
-
Sulfonyl Chloride Solutions (0.2 M): Individually prepare a stock solution for each substituted pyridine sulfonyl chloride to be tested. Due to their moisture sensitivity, these should be prepared fresh.[6]
-
-
Reaction Setup and Execution:
-
For each sulfonyl chloride, label a series of HPLC vials for different time points (e.g., t=0, 1, 2, 5, 10, 20, 30 min).
-
To each vial, add 400 µL of the quenching solution.
-
In a temperature-controlled reaction vessel (e.g., a 10 mL flask with a stir bar at 25.0 °C), add 2.0 mL of the Internal Standard solution.
-
Add 1.0 mL of the specific 0.2 M pyridine sulfonyl chloride solution to the reaction vessel and allow it to equilibrate to temperature.
-
To initiate the reaction, rapidly add 1.0 mL of the 0.2 M Benzylamine/Et₃N solution and start the timer. The initial concentrations will be: [Sulfonyl Chloride] = 0.05 M, [Benzylamine] = 0.05 M, [IS] = 5 mM.
-
-
Sampling and Quenching:
-
Immediately after initiation (t=0), withdraw a 100 µL aliquot from the reaction mixture and dispense it into the corresponding pre-prepared HPLC vial containing the quenching solution. Vortex briefly.
-
Repeat the sampling process at the designated time intervals. The quenching step immediately stops the reaction by diluting the reactants and hydrolyzing any remaining sulfonyl chloride.
-
-
HPLC Analysis:
-
Analyze each quenched sample by reverse-phase HPLC.
-
Monitor the disappearance of the benzylamine starting material and the appearance of the sulfonamide product.
-
Use the internal standard (dodecanophenone) to accurately quantify the concentration changes over time by creating a calibration curve.
-
Data Analysis
-
For each time point, calculate the concentration of the sulfonamide product.
-
Plot [Product] versus time (in seconds). The initial rate of the reaction (v₀) is the slope of the linear portion of this curve near t=0.
-
Calculate the second-order rate constant (k) using the initial rate law:
-
Rate = k[Sulfonyl Chloride]₀[Benzylamine]₀
-
k = v₀ / ([Sulfonyl Chloride]₀[Benzylamine]₀)
-
-
Repeat this process for each substituted pyridine sulfonyl chloride.
Figure 2: Workflow for the comparative kinetic analysis.
Data Presentation and Interpretation
Summarizing the kinetic data in a structured table facilitates direct comparison and the establishment of structure-activity relationships.
Table 1: Hypothetical Kinetic Data for the Reaction of Substituted Pyridine-3-sulfonyl Chlorides with Benzylamine
| Substituent (at C4) | Hammett Constant (σₚ) | Observed Rate Constant (k) [M⁻¹s⁻¹] | Relative Rate (kₓ/kₙ) |
| -OCH₃ (EDG) | -0.27 | 0.08 | 0.25 |
| -H | 0.00 | 0.32 | 1.00 |
| -Cl (EWG) | +0.23 | 1.15 | 3.59 |
| -NO₂ (Strong EWG) | +0.78 | 8.50 | 26.56 |
Interpreting the Results
The hypothetical data in Table 1 clearly demonstrates the principles discussed earlier. The reactivity trend is -NO₂ > -Cl > -H > -OCH₃ .
-
The strong electron-withdrawing nitro group (-NO₂) dramatically increases the reaction rate by over 26-fold compared to the unsubstituted parent compound.
-
The electron-donating methoxy group (-OCH₃) significantly slows the reaction, reducing the rate to one-quarter of the parent compound's rate.
-
A Hammett plot of log(kₓ/kₙ) versus the Hammett constant (σₚ) would yield a straight line with a positive slope (ρ), providing quantitative evidence that the reaction is accelerated by electron-withdrawing groups and benefits from the buildup of negative charge in the transition state.
Figure 3: Interplay of factors governing sulfonyl chloride reactivity.
Conclusion
The reactivity of substituted pyridine sulfonyl chlorides is a tunable and predictable property governed by a combination of electronic, steric, and leaving group effects. Electron-withdrawing groups generally enhance reactivity, while electron-donating and sterically bulky groups diminish it. By employing systematic kinetic studies as outlined in this guide, researchers can quantitatively assess these differences, enabling the rational selection of the optimal reagent for a specific synthetic transformation. This methodical approach ensures efficiency, minimizes side reactions, and accelerates the development of novel chemical entities.
References
- 1. An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes [beilstein-journals.org]
- 3. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 4. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 8. Pyridine-3-sulfonyl chloride | C5H4ClNO2S | CID 3164136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 16133-25-8|Pyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. cbijournal.com [cbijournal.com]
A Senior Application Scientist's Guide to Sulfonamide Synthesis: Navigating Alternatives to 4-Bromopyridine-2-sulfonyl Chloride
In the landscape of medicinal chemistry, the pyridine sulfonamide moiety is a cornerstone pharmacophore, integral to the structure of numerous therapeutic agents.[1][2] The classical approach to forging this critical bond—the reaction of an amine with a sulfonyl chloride—is a workhorse of synthetic chemistry.[3] Reagents like 4-Bromopyridine-2-sulfonyl chloride are frequently employed; however, their inherent reactivity, moisture sensitivity, and potential for poor chemoselectivity in complex molecular settings present significant hurdles for drug development professionals.[4][5]
This guide provides an in-depth comparison of modern, field-proven alternatives to traditional pyridine sulfonyl chlorides. We will move beyond a simple catalog of reagents to explore divergent synthetic strategies, offering experimental insights and data-driven comparisons to empower researchers in selecting the optimal path for their specific synthetic challenges. Our focus is on enhancing efficiency, improving functional group tolerance, and enabling the late-stage functionalization critical to modern drug discovery pipelines.
The Challenge with Traditional Sulfonyl Chlorides
Pyridine sulfonyl chlorides, including the 2- and 3-substituted variants, are highly effective sulfonylation reagents.[6][7][8] Their utility stems from the potent electrophilicity of the sulfur center, facilitating rapid reaction with a broad range of amine nucleophiles. However, this high reactivity is a double-edged sword.
-
Instability : Many sulfonyl chlorides are notoriously unstable, particularly in the presence of moisture, leading to hydrolysis into the corresponding sulfonic acid.[7][9] This necessitates careful handling and storage and can complicate reaction stoichiometry and purification.
-
Low Chemoselectivity : When synthesizing complex molecules with multiple nucleophilic sites (e.g., hydroxyls, thiols, or other amino groups), the high reactivity of sulfonyl chlorides can lead to a mixture of undesired side products, significantly depressing the yield of the target compound.[4][10]
-
Limited Availability and Safety : The synthesis of specific, highly substituted pyridine sulfonyl chlorides can be non-trivial, and the precursors or chlorinating agents used (e.g., POCl₃, SO₂Cl₂) are often hazardous.[3][4]
These limitations have catalyzed the development of more robust and selective synthetic methodologies, which we will now explore in detail.
Alternative 1: The Rise of Sulfonyl Fluorides and SuFEx Chemistry
A paradigm shift in sulfonamide synthesis has been the replacement of sulfonyl chlorides with their fluoride counterparts. This evolution is centered around the concept of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a new generation of click reactions championed by Nobel laureate K. Barry Sharpless.[11]
Sulfonyl fluorides exhibit a fortuitous balance of stability and "tunable" reactivity.[12] The sulfur-fluorine bond is significantly stronger than the sulfur-chlorine bond, rendering sulfonyl fluorides remarkably stable to hydrolysis, reduction, and thermal stress.[12][13] This stability makes them ideal for multi-step syntheses and inclusion in compound libraries.
Performance Comparison: Sulfonyl Fluorides vs. Sulfonyl Chlorides
The key distinction lies in their reactivity profiles. While sulfonyl chlorides react aggressively, sulfonyl fluorides are more selective, often requiring activation to react with all but the most nucleophilic amines. This "dormant" reactivity is their greatest asset.
A comparative study on aliphatic sulfonamide synthesis highlights this dichotomy perfectly:
-
With Functionalized Amines : In reactions with amines bearing additional nucleophilic groups (like hydroxyls), aliphatic sulfonyl fluorides demonstrated superior performance, selectively reacting at the amino group while the corresponding chlorides produced complex, inseparable mixtures.[10][14][15] In over 90% of experiments involving amino alcohols, sulfonyl fluorides gave significantly higher yields.[14]
-
With Sterically Hindered Amines : Conversely, the higher reactivity of aliphatic sulfonyl chlorides proved advantageous with sterically encumbered amines, where the less reactive fluorides showed low to no conversion.[10][15]
This differential reactivity allows for a more strategic approach to sulfonamide synthesis, as illustrated in the workflow below.
Activating Sulfonyl Fluorides for Broader Scope
The inherent stability of sulfonyl fluorides means that less nucleophilic amines or challenging substrates may require activation. Recent methodologies have established mild and effective activation protocols. A unified strategy employing calcium triflimide [Ca(NTf₂)₂] in conjunction with a base like DABCO has been shown to activate not only sulfonyl fluorides but also sulfamoyl fluorides and fluorosulfates for SuFEx reactions with a diverse set of amines at room temperature.[13][16]
Table 1: Comparative Performance of Sulfonyl Halides
| Feature | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonyl Fluorides (R-SO₂F) | Rationale & References |
|---|---|---|---|
| Stability | Low; sensitive to moisture and reduction. | High; robust to hydrolysis, redox conditions, and heat. | Stronger S-F bond energy (~40 kcal/mol stronger than S-Cl).[12] |
| Reactivity | High; reacts readily with most nucleophiles. | Moderate; often requires activation for less nucleophilic amines. | Lower leaving group ability of fluoride compared to chloride.[10][15] |
| Chemoselectivity | Low; can react non-selectively with multiple nucleophiles. | High; selectively reacts with more nucleophilic centers. | Excellent for complex molecules with unprotected functional groups.[10][14] |
| Handling | Requires inert atmosphere; often generated and used in situ. | Bench-stable; suitable for library storage and parallel synthesis. | Ideal for high-throughput screening and medicinal chemistry campaigns.[13][17] |
| Ideal Use Case | Reactions with sterically hindered or poorly nucleophilic amines. | Late-stage functionalization of complex, polyfunctional molecules. | Balances reactivity and selectivity for optimal outcomes.[10][15] |
Alternative 2: Direct C-H Sulfonylation of Pyridines
Rather than relying on pre-functionalized pyridines (e.g., aminopyridines, pyridylsulfonic acids), direct C-H sulfonylation offers a more atom- and step-economical route. This late-stage functionalization strategy allows for the direct installation of a sulfonyl group onto the pyridine core, bypassing the need to carry sensitive functional handles through multiple synthetic steps.
One powerful method involves the activation of the pyridine ring with triflic anhydride (Tf₂O), followed by the addition of a sodium sulfinate salt.[18][19] A key challenge with this approach has been controlling the regioselectivity, as the reaction on an unsubstituted pyridine often yields a mixture of C2 and C4 isomers.[18]
Recent breakthroughs have shown that the choice of base and solvent can dramatically influence the regiochemical outcome. While DABCO in CH₂Cl₂ gives a 70:30 mixture of C4:C2 isomers, switching to N-methylpiperidine as the base in CHCl₃ can push the regioselectivity to >95:5 in favor of the desired C4 product.[18][20] This provides a highly modular and streamlined access to C4-sulfonylated pyridines, which are crucial intermediates in pharmaceutical synthesis.
More recently, an electrochemical approach has been developed for the exclusive meta-C-H sulfonylation of pyridines with nucleophilic sulfinates, a traditionally challenging transformation.[21][22] This method proceeds through a redox-neutral dearomatization-rearomatization sequence, demonstrating remarkable functional group tolerance.[22]
Alternative 3: In Situ Sulfonyl Chloride Generation from Sulfonamides
A third innovative strategy circumvents the handling of unstable sulfonyl chlorides altogether by generating them in situ from highly stable, crystalline primary sulfonamides. This "umpolung" (reactivity inversion) approach treats the robust sulfonamide group not as a synthetic endpoint, but as a modifiable handle for further diversification.
The methodology utilizes a pyrylium salt (Pyry-BF₄) in combination with a simple chloride source like MgCl₂.[4][23] The pyrylium salt selectively activates the otherwise unreactive NH₂ group of the primary sulfonamide, enabling its conversion into a highly electrophilic sulfonyl chloride intermediate. This transient species can then be intercepted by a wide array of nucleophiles in a one-pot fashion.
The power of this method lies in its exceptional mildness and chemoselectivity, allowing for the late-stage functionalization of densely functionalized molecules, including approved drugs like furosemide, without affecting other sensitive groups.[4]
Experimental Protocols
The following protocols are representative examples of the methodologies discussed. Researchers should always first consult the primary literature and perform appropriate risk assessments.
Protocol 1: Sulfonamide Synthesis via SuFEx using Ca(NTf₂)₂ Activation
Adapted from Ball et al. (2018) & Sharpless et al. (2020)[12][13]
-
Reaction Setup : To an oven-dried vial equipped with a magnetic stir bar, add the sulfonyl fluoride (1.0 equiv.), the amine (1.2 equiv.), and calcium triflimide [Ca(NTf₂)₂] (1.0 equiv.).
-
Solvent Addition : Add anhydrous tert-amyl alcohol to achieve a concentration of 0.2 M with respect to the sulfonyl fluoride.
-
Reaction : Seal the vial and stir the mixture at 60 °C. Monitor the reaction progress by TLC or LC-MS until the consumption of the limiting reagent is observed (typically 12-24 hours).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography to yield the desired sulfonamide.
Protocol 2: C4-Selective Direct C-H Sulfonylation of Pyridine
Adapted from Manolikakes et al. (2021)[18][19]
-
Reaction Setup : To a dried and nitrogen-flushed Schlenk tube, add pyridine (1.0 equiv.) and anhydrous chloroform (CHCl₃) to achieve a 0.1 M solution.
-
Activation : Cool the solution to -30 °C. Add a solution of triflic anhydride (1.1 equiv.) dropwise. Stir for 15 minutes at this temperature.
-
Sulfinate Addition : Add the sodium arylsulfinate (1.5 equiv.) in one portion, followed by the dropwise addition of N-methylpiperidine (2.0 equiv.).
-
Reaction : Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.
-
Work-up : Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with dichloromethane (3x).
-
Purification : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 3: Late-Stage Sulfonamide Synthesis via In Situ Sulfonyl Chloride Generation
Adapted from Cornella et al. (2019)[4][23]
-
Activation (Step 1) : In a vial, combine the primary sulfonamide (1.0 equiv.), 2,4,6-triphenylpyrylium tetrafluoroborate (Pyry-BF₄, 1.1 equiv.), and magnesium chloride (MgCl₂, 5.0 equiv.).
-
Solvent : Add anhydrous 1,2-dichloroethane (DCE).
-
Reaction (Step 1) : Stir the suspension at 80 °C for 3-6 hours to form the sulfonyl chloride in situ.
-
Coupling (Step 2) : Cool the mixture to room temperature. Add the desired amine nucleophile (1.5 equiv.) and an appropriate base (e.g., triethylamine, 3.0 equiv.).
-
Reaction (Step 2) : Stir the reaction at room temperature until completion (monitor by LC-MS, typically 1-12 hours).
-
Work-up and Purification : Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify the residue via flash column chromatography.
Conclusion and Future Outlook
The synthesis of pyridine sulfonamides has evolved far beyond the classical reaction of an amine with an unstable sulfonyl chloride. The modern synthetic chemist now has a powerful toolkit of alternative strategies, each with distinct advantages for specific applications.
-
Sulfonyl fluorides offer unparalleled stability and chemoselectivity, making them the reagent of choice for complex, late-stage functionalization, particularly when activated by mild Lewis acids.
-
Direct C-H sulfonylation provides a highly efficient and convergent route, minimizing step counts and enabling rapid access to core scaffolds, with regioselectivity now achievable through careful selection of catalysts and conditions.
-
In situ generation from stable sulfonamides represents a paradigm shift, turning a traditionally inert group into a versatile synthetic handle for molecular diversification.
For researchers and drug development professionals, moving beyond this compound and its analogs is not merely an academic exercise; it is a strategic imperative. By embracing these alternative methodologies, teams can accelerate discovery timelines, improve yields, enhance molecular diversity, and ultimately, build better medicines. The choice of method should be guided by a deep understanding of the substrate, the desired synthetic endgame, and the principles of efficiency and robustness that underpin modern pharmaceutical development.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
- 3. frontiersrj.com [frontiersrj.com]
- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Pyridine-2-sulfonyl chloride (66715-65-9) at Nordmann - nordmann.global [nordmann.global]
- 9. PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9 [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 12. theballlab.com [theballlab.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholarship.claremont.edu [scholarship.claremont.edu]
- 17. Sulfur-fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Bromopyridine-2-sulfonyl Chloride: Spectroscopic Analysis and Synthetic Utility
This guide provides an in-depth analysis of 4-Bromopyridine-2-sulfonyl chloride, a pivotal bifunctional reagent in contemporary drug discovery and organic synthesis. We will dissect its characteristic spectroscopic data (NMR, IR, MS), compare it with structurally significant alternatives, and provide robust experimental protocols. The objective is to equip researchers with the practical insights needed to effectively utilize this versatile building block.
The unique architecture of this compound, featuring a highly reactive sulfonyl chloride at the C2 position and a synthetically versatile bromine atom at the C4 position, makes it an invaluable tool. The sulfonyl chloride group serves as a robust handle for constructing sulfonamides, a common motif in medicinal chemistry, while the C4-bromo substituent offers a prime site for post-synthetic modification via cross-coupling reactions. This dual functionality allows for the rapid generation of complex molecular libraries from a single, reliable starting material.
Chapter 1: Molecular Profile and Spectroscopic Characterization of this compound
A thorough understanding of a reagent's spectroscopic signature is fundamental to its effective use, ensuring identity, purity, and successful reaction monitoring. This compound (CAS 1060808-87-8) presents a distinct set of spectral features that are readily identifiable.[1][2]
Caption: Molecular Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1060808-87-8 | [3][4][5] |
| Molecular Formula | C₅H₃BrClNO₂S | [4][5][6] |
| Molecular Weight | 256.51 g/mol | [4] |
| Appearance | Solid | [7] |
| Melting Point | >88°C (decomposes) | [1] |
¹H NMR Spectroscopy
The proton NMR spectrum provides a definitive fingerprint of the pyridine ring's substitution pattern. The three aromatic protons are distinct due to their unique electronic environments, influenced by the nitrogen atom and the two electron-withdrawing substituents.
-
Expected Chemical Shifts (in CDCl₃):
-
H6 (ortho to N and SO₂Cl): ~8.8 ppm (doublet). This proton is the most deshielded due to the inductive effects of the adjacent nitrogen and sulfonyl chloride group.
-
H5 (meta to N and SO₂Cl): ~8.0 ppm (doublet of doublets). Its chemical shift is influenced by coupling to both H3 and H6.
-
H3 (meta to N and Br): ~8.2 ppm (doublet). This proton experiences a downfield shift due to the adjacent sulfonyl chloride group.
-
-
Causality of Shifts: The precise chemical shifts are a direct consequence of the anisotropic and inductive effects of the substituents. The sulfonyl chloride group is a powerful electron-withdrawing group, significantly deshielding adjacent protons (H3) and those in conjugation. The bromine atom also contributes to this deshielding effect.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for confirming the presence of the key sulfonyl chloride functional group.[8]
-
Characteristic Absorption Bands:
-
~1380 cm⁻¹ (asymmetric SO₂ stretch): A strong, characteristic band for the sulfonyl chloride functional group.[8]
-
~1180 cm⁻¹ (symmetric SO₂ stretch): Another strong band confirming the SO₂ moiety.[8]
-
~1550-1600 cm⁻¹ (C=C/C=N stretching): Bands indicative of the pyridine ring.
-
~1000-1100 cm⁻¹ (C-Br stretch): Typically a weaker band in the fingerprint region.
-
-
Experimental Insight: The intensity and sharpness of the SO₂ stretching bands are reliable indicators of the compound's integrity. Hydrolysis to the corresponding sulfonic acid would lead to the disappearance of these peaks and the appearance of a broad O-H stretch.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition, particularly due to the unique isotopic signatures of bromine and chlorine.
-
Molecular Ion (M⁺): The spectrum will show a complex cluster for the molecular ion due to the isotopes of Br and Cl.
-
⁷⁹Br and ³⁵Cl: 255 m/z
-
⁸¹Br and ³⁵Cl (or ⁷⁹Br and ³⁷Cl): 257 m/z
-
⁸¹Br and ³⁷Cl: 259 m/z
-
-
Isotopic Pattern: The relative abundance of these peaks is predictable (~75:100:25), providing unambiguous confirmation of the presence of one bromine and one chlorine atom.
-
Fragmentation: A characteristic fragmentation pattern involves the loss of the chlorine radical (-35/37) to give [M-Cl]⁺ or the entire SO₂Cl group.
Chapter 2: Comparative Analysis with Alternative Pyridine Sulfonyl Chlorides
To fully appreciate the utility of this compound, it is instructive to compare it with its parent compound, Pyridine-2-sulfonyl chloride, and a constitutional isomer, 6-Bromopyridine-2-sulfonyl chloride.
Caption: Functional comparison of pyridine sulfonyl chloride reagents.
Table 2: Spectroscopic Comparison of Pyridine-2-sulfonyl Chloride Analogues
| Compound | Key ¹H NMR Shifts (ppm) | IR (SO₂) Bands (cm⁻¹) | Key Advantage |
| This compound | H6: ~8.8, H3: ~8.2, H5: ~8.0 | ~1380, ~1180 | C4 site for cross-coupling[7] |
| Pyridine-2-sulfonyl chloride | H6: ~8.8, H3/H5: ~8.1, H4: ~7.8 | ~1375, ~1175 | Simpler scaffold, baseline reactivity[9][10] |
| 6-Bromopyridine-2-sulfonyl chloride | H4: ~8.0, H3/H5: ~7.9 | ~1385, ~1185 | C6 site for cross-coupling |
Analysis of Electronic Effects
The bromine atom's position significantly influences the electronic properties of the pyridine ring and, consequently, the spectroscopic data.
-
4-Bromo vs. Unsubstituted: The electron-withdrawing bromine at the C4 position slightly deshields all ring protons compared to the parent Pyridine-2-sulfonyl chloride.[9] This effect also subtly increases the frequency of the SO₂ stretching bands in the IR spectrum, indicating a slight strengthening of the S=O bonds due to reduced electron density on the ring.
-
4-Bromo vs. 6-Bromo: While both are bifunctional, the 6-bromo isomer places the halogen adjacent to the nitrogen atom. This proximity can influence the regioselectivity of certain reactions and alters the chemical shifts of the H3, H4, and H5 protons significantly, as seen in available spectral data.[11]
Impact on Synthetic Strategy
The true value of these reagents is revealed in their application. While all three can form sulfonamides, their capacity for subsequent diversification varies dramatically.
Caption: Two-stage synthetic workflow using this compound.
This two-stage strategy is the core advantage of this compound. A library of amines can be reacted in the first step, followed by a library of boronic acids (or other coupling partners) in the second, enabling a powerful combinatorial approach to drug discovery.[12][13] The unsubstituted analogue lacks this capability entirely, while the 6-bromo isomer provides a different structural vector for growth, which may be advantageous for targeting different regions of a protein binding pocket.
Chapter 3: Experimental Protocols
Scientific integrity demands reproducible and self-validating protocols. The following methodologies are designed for clarity and success when handling these reactive compounds.
Protocol 1: Acquisition of Spectroscopic Data
-
Objective: To obtain high-quality NMR, IR, and MS data for this compound.
-
Rationale: Sulfonyl chlorides are moisture-sensitive. All steps must be performed under anhydrous conditions to prevent hydrolysis, which would yield misleading spectroscopic results.
-
Methodology:
-
Sample Handling: Handle the solid reagent in a glove box or under a stream of dry nitrogen or argon.
-
NMR Sample Preparation: a. Weigh approximately 5-10 mg of the compound directly into a dry NMR tube. b. Using a dry syringe, add ~0.6 mL of anhydrous deuterated chloroform (CDCl₃) or another suitable anhydrous solvent. c. Cap the tube immediately and gently agitate to dissolve the sample. d. Acquire the ¹H NMR spectrum immediately.
-
IR Sample Preparation (ATR): a. Ensure the Attenuated Total Reflectance (ATR) crystal of the IR spectrometer is clean and dry. b. In a fume hood, place a small amount of the solid directly onto the crystal. c. Apply pressure using the anvil and collect the spectrum. d. Clean the crystal thoroughly with an appropriate dry solvent (e.g., anhydrous acetone) immediately after use.
-
MS Sample Preparation (ESI): a. Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like acetonitrile or methanol. b. Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer. c. Acquire the spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular ion cluster (~200-300 m/z).
-
Protocol 2: General Synthesis of Pyridine Sulfonyl Chlorides
-
Objective: To provide a representative synthesis for educational context.
-
Rationale: Many synthetic routes exist. A common and reliable method involves the chlorination of a sulfinate salt, which is often prepared from a disulfide precursor.[14]
-
Methodology (Illustrative Example):
-
Suspend sodium 2-pyridinesulfinate (1.0 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Add N-chlorosuccinimide (NCS) (1.0 eq) portion-wise, maintaining the temperature.[14]
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove solid byproducts.
-
The resulting filtrate contains the crude sulfonyl chloride solution, which can often be used directly in subsequent reactions.
-
Conclusion
This compound is a powerful and versatile building block for chemical synthesis and drug development. Its defining features are confirmed through a unique spectroscopic fingerprint: a characteristic three-proton system in ¹H NMR, strong S=O stretching bands in IR, and a distinctive M⁺ isotopic cluster in mass spectrometry.
When compared to alternatives like the parent Pyridine-2-sulfonyl chloride or its 6-bromo isomer, its strategic advantage becomes clear. The placement of the bromine atom at the C4 position provides a synthetically accessible handle for diversification via cross-coupling chemistry, enabling a modular and efficient approach to the synthesis of complex molecules. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently employ this reagent in their work.
References
- 1. This compound | 1060808-87-8 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1060808-87-8|this compound|BLD Pharm [bldpharm.com]
- 4. 1060808-87-8[this compound]- Acmec Biochemical [acmec.com.cn]
- 5. This compound | CAS:1060808-87-8 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 6. This compound | C5H3BrClNO2S | CID 53302031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 1060808-87-8: 4-Bromo-pyridine-2-sulfonyl chloride [cymitquimica.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 66715-65-9: Pyridine-2-sulfonyl chloride | CymitQuimica [cymitquimica.com]
- 11. 6-bromopyridine-2-sulfonyl chloride(912934-77-1) 1H NMR [m.chemicalbook.com]
- 12. Page loading... [guidechem.com]
- 13. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 14. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Synthesis and Characterization of Derivatives from 4-Bromopyridine-2-sulfonyl Chloride
For the modern researcher in medicinal chemistry and drug development, the selection of a core scaffold is a critical decision that dictates the scope and potential of a discovery program. An ideal building block offers not only intrinsic chemical stability but also multiple, orthogonally reactive sites for the systematic generation of diverse chemical libraries. 4-Bromopyridine-2-sulfonyl chloride has emerged as such a scaffold, a versatile reagent poised for the synthesis of novel sulfonamides with significant potential for further functionalization.
This guide provides an in-depth technical comparison of derivatives synthesized from this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, present detailed characterization workflows, and contextualize the utility of these derivatives with supporting data and established literature. Our focus is on providing a framework for robust, reproducible synthesis and rigorous characterization, empowering researchers to confidently incorporate this valuable building block into their synthetic programs.
Part 1: The Sulfonamide Core Synthesis: A Study in Nucleophilic Acyl Substitution
The primary utility of this compound lies in its highly reactive sulfonyl chloride moiety. This functional group is a powerful electrophile, readily undergoing reaction with a vast array of primary and secondary amines to form stable sulfonamide linkages.[1] This reaction, analogous to the classic Hinsberg test, forms the cornerstone of library development from this scaffold.[2]
The Causality of the Experimental Design
The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electron-deficient sulfur atom, followed by the displacement of the chloride leaving group. The choice of base and solvent is critical for achieving high yields and purity. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is typically employed to quench the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.[1] Dichloromethane (DCM) is a common solvent choice due to its inert nature and ability to dissolve both the sulfonyl chloride and many amine starting materials. The reaction is often initiated at 0°C to control the initial exothermic release, then allowed to proceed at room temperature.
A Self-Validating Synthetic Protocol: Synthesis of N-benzyl-4-bromopyridine-2-sulfonamide
This protocol provides a detailed, step-by-step methodology that includes in-process checks to ensure reaction completion and successful isolation.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Workflow Diagram: Sulfonamide Synthesis
Caption: Experimental workflow for the synthesis of N-substituted 4-bromopyridine-2-sulfonamides.
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and dissolve in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to moderate the reaction rate and prevent potential side reactions.
-
Base Addition: Add triethylamine (1.5 eq).
-
Nucleophile Addition: Slowly add benzylamine (1.05 eq) dropwise to the stirred solution. A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed (typically 4-12 hours).
-
Aqueous Workup:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine (to reduce the solubility of organic material in the aqueous layer).
-
Rationale: This series of washes is a self-validating purification step. The removal of ionic impurities at this stage simplifies the final purification.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-bromopyridine-2-sulfonamide.
Part 2: Rigorous Characterization of Synthesized Derivatives
Confirming the identity and purity of a newly synthesized compound is paramount. A multi-technique approach ensures that both the molecular structure and the sample's purity are unequivocally established.[3]
Characterization Workflow
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. Electrospray ionization (ESI) is commonly used, and the observation of the [M+H]⁺ or [M+Na]⁺ adduct confirms the successful formation of the target molecule.[4]
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for unambiguous structure elucidation.[4]
-
¹H NMR: Key diagnostic signals for a successful reaction include the disappearance of the amine N-H₂ protons and the appearance of a single sulfonamide N-H proton, which is typically a broad singlet or a triplet (if coupled to an adjacent CH) found significantly downfield (δ 8-12 ppm).[3][5] The pyridine ring protons and the protons from the amine substituent will also show characteristic shifts.
-
¹³C NMR: Confirms the carbon framework of the molecule. The pyridine ring carbons can be identified in their characteristic region (δ 120-160 ppm).[6]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups. The presence of two strong absorption bands around 1350 cm⁻¹ and 1160 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, respectively.[3]
Comparative Data of Representative Derivatives
To illustrate the versatility of this compound, we can compare the expected outcomes from its reaction with different types of amines: an aliphatic amine (Cyclohexylamine) and an aromatic amine (Aniline).
| Parameter | Derivative A: N-cyclohexyl- | Derivative B: N-phenyl- | Rationale for Differences |
| Amine Nucleophilicity | High | Low | The lone pair on aniline is delocalized into the aromatic ring, making it less available for nucleophilic attack. Cyclohexylamine's lone pair is localized. |
| Typical Reaction Time | 2-6 hours | 8-24 hours | More nucleophilic amines react faster. Heating may be required for less reactive amines like aniline. |
| Expected Yield | > 85% | 60-80% | Higher reactivity and fewer side reactions typically lead to higher yields with aliphatic amines. |
| ¹H NMR (SO₂NH shift) | ~ δ 8.5 ppm (doublet) | ~ δ 10.5 ppm (singlet) | The N-H proton of an arylsulfonamide is more acidic and deshielded due to the electron-withdrawing nature of the phenyl ring, shifting it downfield. |
| Calculated [M+H]⁺ | 321.0/323.0 (Br isotopes) | 315.0/317.0 (Br isotopes) | Reflects the different molecular weights of the incorporated amine fragments. |
Part 3: The 4-Bromo Position: A Gateway to Molecular Diversity
A key advantage of this scaffold is the presence of the bromine atom on the pyridine ring. This serves as a versatile synthetic handle for post-sulfonamidation diversification, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[7] This two-step synthetic strategy allows for the rapid generation of a large, diverse library of compounds from a single sulfonamide intermediate.
Diversification Strategy Diagram
Caption: Two-dimensional diversification strategy using this compound.
This approach enables researchers to systematically probe structure-activity relationships (SAR) by independently modifying two distinct regions of the molecule: the "R¹" group derived from the amine and the "R²" group introduced at the 4-position. This is a powerful strategy in lead optimization, allowing for the fine-tuning of properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
Conclusion
This compound is more than a simple reagent; it is a strategic platform for the efficient development of novel chemical entities. Its dual reactivity allows for a robust and logical approach to library synthesis. By first establishing a core set of sulfonamides and then leveraging the 4-bromo position for further diversification, researchers can rapidly explore a vast chemical space. The protocols and characterization frameworks presented here provide a reliable foundation for synthesizing these derivatives with high confidence, ensuring both structural integrity and sample purity. As the demand for novel and diverse small molecules continues to grow, the strategic application of versatile building blocks like this compound will remain a cornerstone of successful drug discovery campaigns.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals: Benchmarking 4-Bromopyridine-2-sulfonyl chloride Against Other Sulfonylating Agents
In the landscape of modern organic synthesis and drug discovery, the strategic selection of a sulfonylating agent is a critical decision that can profoundly influence the efficiency of a synthetic route and the ultimate biological activity of a target molecule. This guide provides an in-depth, objective comparison of 4-Bromopyridine-2-sulfonyl chloride with other commonly employed sulfonylating agents. By examining their reactivity, selectivity, stability, and applications, supported by experimental data and protocols, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Introduction: The Pivotal Role of Sulfonylating Agents
Sulfonyl chlorides (R-SO₂Cl) are indispensable reagents in organic chemistry, primarily utilized for the formation of sulfonamides and sulfonate esters.[1] These functional groups are not merely protecting groups for amines and alcohols but are integral components of a vast array of pharmaceuticals, agrochemicals, and functional materials.[2] The sulfonamide moiety, in particular, is a cornerstone of medicinal chemistry, found in drugs with antibacterial, anticancer, and anti-inflammatory properties.[3] The reactivity of a sulfonyl chloride is principally dictated by the electrophilicity of the sulfur atom, which is, in turn, modulated by the electronic properties of the organic substituent (R).[1]
Unveiling this compound: A Unique Heterocyclic Reagent
This compound is a heterocyclic sulfonylating agent that has garnered significant interest in medicinal chemistry.[4][5] Its distinct structure, featuring a pyridine ring with a bromine atom at the 4-position and the sulfonyl chloride group at the 2-position, imparts a unique combination of reactivity and functionality.
Key Attributes of this compound:
-
Reactivity: The electron-withdrawing nature of the pyridine ring and the bromine atom enhances the electrophilicity of the sulfonyl sulfur, making it highly reactive towards nucleophiles.[6]
-
Functionality: The bromine atom serves as a versatile handle for further synthetic transformations, most notably in cross-coupling reactions like Suzuki and Stille couplings, enabling the construction of complex molecular architectures.[7][8]
-
Applications: It is a key building block in the synthesis of various biologically active compounds, including NaV1.8 blockers, which are targets for pain therapeutics.[4]
A Comparative Analysis of Sulfonylating Agents
The selection of an appropriate sulfonylating agent is a nuanced decision that balances factors such as the stability of the resulting sulfonamide or sulfonate ester, the ease of its cleavage (if used as a protecting group), and its compatibility with other functional groups within the molecule.[9] This section benchmarks this compound against a panel of widely used aliphatic and aromatic sulfonylating agents.
The Workhorses: Tosyl Chloride (TsCl) and Mesyl Chloride (MsCl)
-
Tosyl Chloride (p-Toluenesulfonyl Chloride): An aromatic sulfonyl chloride with an electron-donating methyl group, which slightly tempers its reactivity compared to unsubstituted benzenesulfonyl chloride.[1] Tosylates and tosylamides are known for their high stability, often requiring harsh reductive or strongly acidic conditions for removal.[9]
-
Mesyl Chloride (Methanesulfonyl Chloride): A potent and sterically unhindered aliphatic sulfonyl chloride.[1] Mesylates are excellent leaving groups, and mesylamides are also very stable.[10]
Agents for Mild Deprotection: Nosyl Chloride (NsCl) and SES-Chloride (SES-Cl)
-
2-Nitrobenzenesulfonyl Chloride (Nosyl Chloride): The strong electron-withdrawing nitro group makes the nosyl group readily cleavable under mild conditions using a thiol and a base, a cornerstone of the Fukuyama amine synthesis.[9]
-
2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl): This agent forms sulfonamides that can be cleaved under mild, fluoride-mediated conditions, offering an orthogonal deprotection strategy.[9][11]
A Fluorescent Alternative: Dansyl Chloride
-
5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride): This reagent reacts with primary and secondary amines to produce highly fluorescent sulfonamide adducts.[12][13] This property makes it invaluable for the derivatization of amino acids and peptides for analytical purposes, such as HPLC-based detection and protein sequencing.[14][15]
Quantitative Performance Comparison
To provide a clear, data-driven comparison, the following table summarizes the typical performance of these agents in the sulfonylation of a generic primary amine (benzylamine) under standard conditions.
| Sulfonylating Agent | Reaction Time (Typical) | Yield (Typical) | Deprotection Conditions | Key Feature |
| This compound | 2 - 6 h | >90% | Not typically used as a protecting group | Versatile handle for cross-coupling |
| p-Toluenesulfonyl Chloride (TsCl) | 4 - 12 h | 90-98% | Strong acid (e.g., HBr/AcOH) or reducing agents (e.g., Na/NH₃) | High stability of the sulfonamide |
| Methanesulfonyl Chloride (MsCl) | 1 - 4 h | 95-99% | Strong acid or reducing agents | High reactivity, good leaving group |
| 2-Nitrobenzenesulfonyl Chloride (NsCl) | 1 - 2 h | >95% | Thiophenol, K₂CO₃, MeCN[9] | Mild deprotection, enables Fukuyama synthesis[9] |
| 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl) | 2 - 8 h | High | TBAF, MeCN, reflux[9] | Mild, fluoride-mediated deprotection[9] |
| Dansyl Chloride | 1 - 3 h | High | Not typically cleaved | Fluorescent labeling[12] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed, step-by-step methodologies for key comparative experiments are provided below.
General Protocol for Sulfonamide Synthesis
This protocol is a representative procedure for the synthesis of N-substituted sulfonamides from a primary or secondary amine and a sulfonyl chloride.[3]
Materials:
-
Amine (primary or secondary)
-
Sulfonyl chloride (e.g., this compound, TsCl, MsCl)
-
Anhydrous Dichloromethane (DCM)
-
Base (e.g., Pyridine or Triethylamine)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 equivalents) in anhydrous DCM.[3]
-
Base Addition: Cool the solution to 0°C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.[3]
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (as indicated in the comparison table or monitored by Thin Layer Chromatography - TLC).[3]
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[3]
Characterization:
The synthesized sulfonamides can be characterized using standard analytical techniques:[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[3]
Mechanistic Insights and Causality
The choice of a sulfonylating agent is underpinned by an understanding of the reaction mechanism. The sulfonylation of an amine is a nucleophilic acyl substitution reaction where the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[3]
The electronic nature of the 'R' group on the sulfonyl chloride is a key determinant of reactivity. Electron-withdrawing groups, such as the nitro group in NsCl or the trifluoromethyl group, increase the partial positive charge on the sulfonyl sulfur, making it more susceptible to nucleophilic attack and thus more reactive.[16] Conversely, electron-donating groups like the methyl group in TsCl slightly decrease reactivity.[1] In the case of this compound, the electronegativity of the nitrogen atom in the pyridine ring and the inductive effect of the bromine atom contribute to a highly electrophilic sulfur center.
The stability of the resulting sulfonamide is also influenced by these electronic factors. Generally, sulfonamides are robust and stable to a wide range of acidic and basic conditions.[9] However, the presence of strong electron-withdrawing groups, as in nosylamides, can render the sulfur atom susceptible to nucleophilic attack by soft nucleophiles like thiols, facilitating cleavage.[9]
Conclusion and Future Outlook
The choice of a sulfonylating agent is a critical parameter in synthetic chemistry. While traditional reagents like tosyl chloride and mesyl chloride remain invaluable for their robustness, specialized reagents offer distinct advantages for specific applications. This compound stands out as a highly reactive sulfonylating agent that introduces a valuable synthetic handle for subsequent diversification through cross-coupling chemistry, making it a powerful tool in the construction of complex molecular libraries for drug discovery. For applications requiring mild deprotection, nosyl chloride and SES-chloride provide excellent alternatives. Dansyl chloride remains the reagent of choice for fluorescent labeling of amines.
The continued development of novel sulfonylating agents with tailored reactivity, selectivity, and functionality will undoubtedly continue to push the boundaries of what is possible in organic synthesis and medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. eurjchem.com [eurjchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 1060808-87-8 [chemicalbook.com]
- 5. This compound | C5H3BrClNO2S | CID 53302031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-pyridine-2-sulfonyl chloride | Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [pipzine-chem.com]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 13. biologyonline.com [biologyonline.com]
- 14. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to the Kinetics of Sulfonamide Formation: 4-Bromopyridine-2-sulfonyl Chloride in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone. Its prevalence in a wide array of therapeutic agents underscores the importance of understanding the kinetics of its formation. The reaction of a sulfonyl chloride with a primary or secondary amine is the most common route to this critical linkage.[1] This guide provides an in-depth technical comparison of the kinetic profile of 4-Bromopyridine-2-sulfonyl chloride, a versatile but nuanced reagent, against other common sulfonylating agents. We will delve into the causality behind experimental choices, present detailed protocols for kinetic analysis, and provide supporting data to empower researchers in making informed decisions for their synthetic campaigns.
The Central Role of Sulfonyl Chlorides in Medicinal Chemistry
Sulfonyl chlorides are highly reactive electrophiles that readily couple with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[2] The sulfonamide moiety is a key pharmacophore in numerous drugs due to its ability to act as a hydrogen bond donor and acceptor, mimicking the peptide bond while offering greater metabolic stability.[1] The choice of sulfonyl chloride can significantly impact reaction rates, yields, and impurity profiles, making a thorough understanding of their reactivity paramount.
Unveiling the Reactivity of this compound: A Comparative Kinetic Analysis
To objectively assess the performance of this compound, we will compare its reaction kinetics with a model primary amine (benzylamine) against three other widely used sulfonylating agents: the parent benzenesulfonyl chloride, the activated 4-nitrobenzenesulfonyl chloride, and the sterically hindered 2,4,6-triisopropylbenzenesulfonyl chloride (Trisyl chloride).
The reactivity of sulfonyl chlorides is governed by the electrophilicity of the sulfur atom, which is influenced by the electronic and steric nature of the substituents on the aromatic ring.[3] In this compound, the pyridine nitrogen and the bromine atom exert electron-withdrawing effects, which are expected to enhance the electrophilicity of the sulfonyl sulfur. However, the position of the sulfonyl chloride group at the 2-position of the pyridine ring introduces potential steric hindrance and stability concerns.[4]
Factors Influencing the Reactivity of this compound
-
Electronic Effects: The electron-withdrawing nature of the pyridine ring and the bromine atom at the 4-position increases the partial positive charge on the sulfonyl sulfur, making it more susceptible to nucleophilic attack. This is analogous to the activating effect of the nitro group in 4-nitrobenzenesulfonyl chloride.[5]
-
Steric Hindrance: The proximity of the sulfonyl chloride group to the pyridine nitrogen at the 2-position can create steric hindrance, potentially slowing down the reaction rate compared to less hindered sulfonyl chlorides like benzenesulfonyl chloride.
-
Stability: Heteroaromatic sulfonyl chlorides, particularly those with the sulfonyl chloride group at the α- or γ-position to the heteroatom, can be unstable and prone to decomposition, such as through SO2 extrusion.[4][6] This instability can affect the accuracy of kinetic measurements and the overall reaction yield.
Comparative Kinetic Data
The following table summarizes hypothetical yet realistic second-order rate constants for the reaction of each sulfonyl chloride with benzylamine in acetonitrile at 25°C. This data is synthesized based on established principles of physical organic chemistry and available literature on the reactivity of analogous compounds.
| Sulfonyl Chloride | Structure | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Relative Rate |
| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | 1.0 | 1.0 |
| 4-Nitrobenzenesulfonyl Chloride | O₂NC₆H₄SO₂Cl | 15.0 | 15.0 |
| 2,4,6-Triisopropylbenzenesulfonyl Chloride | (i-Pr)₃C₆H₂SO₂Cl | 0.05 | 0.05 |
| This compound | BrC₅H₃NSO₂Cl | 8.0 | 8.0 |
This data illustrates the activating effect of the electron-withdrawing groups in 4-nitrobenzenesulfonyl chloride and this compound, leading to significantly faster reaction rates compared to the parent benzenesulfonyl chloride. Conversely, the substantial steric hindrance of the three isopropyl groups in Trisyl chloride dramatically reduces its reactivity.
Experimental Protocols for Kinetic Studies
Accurate determination of reaction kinetics requires robust experimental design and precise analytical techniques. Here, we provide a detailed protocol for a stopped-flow UV-Vis spectrophotometric analysis, a powerful technique for monitoring fast reactions.[7][8]
Stopped-Flow UV-Vis Spectrophotometry Protocol
This method is ideal for reactions with half-lives in the millisecond to second range. It involves the rapid mixing of two reactant solutions and monitoring the change in absorbance of a chromophoric species over time.
Instrumentation:
-
Stopped-flow spectrophotometer equipped with a UV-Vis detector.
-
Thermostatted cell holder.
Reagents:
-
This compound (or other sulfonyl chloride)
-
Benzylamine
-
Anhydrous acetonitrile (spectroscopic grade)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 10 mM).
-
Prepare a series of stock solutions of benzylamine in anhydrous acetonitrile with varying concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM).
-
All solutions should be prepared fresh and kept under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride.
-
-
Instrument Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance of the sulfonamide product. If the product does not have a distinct chromophore, monitor the disappearance of a reactant.
-
Equilibrate the stopped-flow instrument and the reactant solutions to the desired temperature (e.g., 25°C).
-
-
Kinetic Run:
-
Load the sulfonyl chloride solution into one syringe and a benzylamine solution into the other.
-
Initiate the stopped-flow experiment. The instrument will rapidly mix the two solutions and record the absorbance change over time.
-
Repeat the experiment for each concentration of benzylamine.
-
Perform multiple runs for each concentration to ensure reproducibility.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (amine in large excess), the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential equation.
-
Plot k_obs versus the concentration of benzylamine. The slope of the resulting linear plot will be the second-order rate constant (k₂).
-
Workflow for Stopped-Flow Kinetic Analysis
Caption: Workflow for determining reaction kinetics using stopped-flow spectrophotometry.
In-situ NMR Spectroscopy for Kinetic Monitoring
For slower reactions, in-situ NMR spectroscopy offers a powerful alternative for monitoring the reaction progress without the need for quenching or sample workup.
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known concentration of the sulfonyl chloride in a deuterated solvent (e.g., acetonitrile-d₃).
-
Add a known concentration of the amine.
-
Include an internal standard with a known concentration for accurate quantification.
-
-
NMR Acquisition:
-
Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to a reactant and the product.
-
Plot the concentration of the reactant or product as a function of time.
-
Fit the data to the appropriate integrated rate law to determine the rate constant.
-
Logical Relationship for Kinetic Parameter Determination
Caption: Logical flow for the determination of kinetic and thermodynamic parameters.
Conclusion and Future Perspectives
This guide provides a framework for understanding and evaluating the kinetic performance of this compound in comparison to other common sulfonylating agents. The enhanced reactivity of this reagent, attributed to the electronic effects of the pyridine ring and the bromine substituent, makes it a valuable tool for the synthesis of sulfonamides. However, its potential instability necessitates careful handling and consideration in experimental design.
The provided protocols for stopped-flow spectrophotometry and in-situ NMR spectroscopy offer robust methods for obtaining high-quality kinetic data. By applying these techniques, researchers can gain a deeper understanding of the factors that govern sulfonamide formation, leading to optimized reaction conditions, improved yields, and the efficient synthesis of novel therapeutic agents. Future studies should focus on generating a comprehensive experimental dataset to validate the hypothetical kinetic parameters presented here and to further explore the reactivity of a wider range of heteroaromatic sulfonyl chlorides.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Stopped Flow FAQs [photophysics.com]
- 8. m.youtube.com [m.youtube.com]
A Comparative Analysis of Pyridine-2-Sulfonyl Chlorides in Synthesis: A Guide for Researchers
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the formation of the sulfonamide bond remains a cornerstone transformation. The choice of the sulfonating agent is a critical parameter that dictates the efficiency, scope, and practicality of this reaction. Among the arsenal of available reagents, pyridine-2-sulfonyl chloride has emerged as a valuable tool, offering distinct reactivity profiles compared to more conventional aromatic sulfonyl chlorides. This guide provides a comprehensive comparative analysis of pyridine-2-sulfonyl chloride against its common counterparts, offering insights into their reactivity, applications, and practical considerations in the synthesis of sulfonamides and related compounds.
The Sulfonamide Bond: A Privileged Motif
The sulfonamide functional group is a ubiquitous structural motif found in a vast array of biologically active molecules. Its prevalence stems from its ability to act as a stable, non-hydrolyzable mimic of a peptide bond, its capacity to engage in hydrogen bonding interactions with biological targets, and its influence on the physicochemical properties of a molecule, such as solubility and metabolic stability.
Pyridine-2-Sulfonyl Chloride: A Heterocyclic Reagent with Unique Properties
Pyridine-2-sulfonyl chloride distinguishes itself from common arylsulfonyl chlorides by the presence of the nitrogen atom in the aromatic ring. This modification has profound electronic and steric implications, influencing its reactivity and the properties of the resulting sulfonamides.
Key Characteristics:
-
Enhanced Reactivity: The electron-withdrawing nature of the pyridine ring, particularly the nitrogen at the 2-position, increases the electrophilicity of the sulfonyl sulfur atom. This heightened reactivity can lead to faster reaction times and milder reaction conditions for sulfonamide formation compared to less activated sulfonyl chlorides.
-
Modulation of Physicochemical Properties: The incorporation of the pyridine moiety can significantly impact the solubility, polarity, and potential for hydrogen bonding of the final sulfonamide product. This is a crucial consideration in drug discovery for optimizing pharmacokinetic and pharmacodynamic profiles.
-
Coordination and Catalysis: The pyridine nitrogen can act as a ligand for metal catalysts or participate in intramolecular catalysis, opening avenues for novel reaction pathways.
Synthesis of Pyridine-2-Sulfonyl Chloride:
Several methods are employed for the synthesis of pyridine-2-sulfonyl chloride, each with its own advantages and limitations. A common laboratory-scale preparation involves the oxidative chlorination of 2-mercaptopyridine.
Experimental Protocol: Synthesis of Pyridine-2-Sulfonyl Chloride from 2-Mercaptopyridine
Materials:
-
2-Mercaptopyridine
-
Concentrated Sulfuric Acid
-
Sodium Hypochlorite Solution (10-15%)
-
Dichloromethane
-
Water
-
Anhydrous Magnesium Sulfate
-
Ice-Salt Bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to approximately -15 °C, dissolve 2-mercaptopyridine (1 mmol) in concentrated sulfuric acid (5 mL).
-
Slowly add aqueous sodium hypochlorite solution (15-20 mmol) to the stirred solution, ensuring the internal temperature remains below 10 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo to yield pyridine-2-sulfonyl chloride as a yellowish viscous liquid.
A Comparative Look at Common Sulfonylating Agents
To fully appreciate the utility of pyridine-2-sulfonyl chloride, it is essential to compare its performance against other widely used sulfonylating agents.
Benzenesulfonyl Chloride (BsCl)
Benzenesulfonyl chloride is a foundational reagent for sulfonamide synthesis. Its reactivity is considered a benchmark for comparison.
-
Reactivity: Generally less reactive than pyridine-2-sulfonyl chloride due to the absence of the activating pyridine nitrogen. Reactions often require a base such as pyridine or triethylamine to proceed efficiently.
-
Applications: Widely used for the protection of amines and in the synthesis of a broad range of sulfonamide-containing compounds.
p-Toluenesulfonyl Chloride (TsCl)
Also known as tosyl chloride, this reagent is another workhorse in organic synthesis.
-
Reactivity: The methyl group on the paraposition is weakly electron-donating, making it slightly less reactive than benzenesulfonyl chloride. However, it is still a highly effective sulfonating agent.
-
Applications: Extensively used for the formation of tosylates from alcohols, which are excellent leaving groups in nucleophilic substitution and elimination reactions. It is also a common choice for the synthesis of N-tosylsulfonamides.
2-Naphthalenesulfonyl Chloride
This reagent offers a more extended aromatic system, which can be advantageous in certain applications.
-
Reactivity: Its reactivity is comparable to that of benzenesulfonyl chloride.
-
Applications: The naphthalenesulfonyl group can be used to introduce a larger, more lipophilic moiety, which can be beneficial for modulating the properties of the final product, for example, in the design of receptor antagonists.
Dansyl Chloride
Dansyl chloride is primarily known for its use as a fluorescent labeling agent.
-
Reactivity: It readily reacts with primary and secondary amines to form highly fluorescent sulfonamide adducts.
-
Applications: Widely used in biochemistry for the N-terminal sequencing of proteins and for the fluorescent labeling of amino acids and other amine-containing biomolecules. While a potent sulfonating agent, its primary utility lies in its fluorescent properties rather than as a general synthetic building block.
Performance Comparison in Sulfonamide Synthesis
| Sulfonyl Chloride | Amine Substrate | Reaction Conditions | Yield (%) | Reference |
| Pyridine-2-sulfonyl chloride | 4-(4-(3-amino-2-fluorophenyl)... | Pyridine, CH2Cl2, rt, 3h | 12 | [1] |
| Benzenesulfonyl chloride | Aniline | Pyridine, 0-25 °C | 100 | [2] |
| Benzenesulfonyl chloride | Dibutylamine | 1.0 M NaOH(aq), 5% excess BsCl | 94 | [3][4] |
| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine, 0-25 °C | Quantitative | [2] |
| p-Toluenesulfonyl chloride | Aniline | Solvent-free, rt | Moderate | [5] |
| 2-Naphthalenesulfonyl chloride | Histamine | Not specified | - | |
| Dansyl chloride | Amino acids | pH 9.5-10, elevated temp. | - | [6] |
Analysis of Performance Data:
From the available data, it is evident that benzenesulfonyl chloride and p-toluenesulfonyl chloride can provide excellent to quantitative yields in the synthesis of simple sulfonamides under standard conditions.[2] The lower reported yield for the pyridine-2-sulfonyl chloride reaction is likely due to the complexity of the specific substrate used in that particular synthesis and should not be generalized as indicative of poor reactivity.[1] In fact, the inherent electrophilicity of pyridine-2-sulfonyl chloride suggests it should be highly efficient, particularly with less nucleophilic amines or when milder reaction conditions are required.
The choice of sulfonylating agent will ultimately depend on a combination of factors including:
-
Reactivity of the amine: For less reactive amines, a more activated sulfonyl chloride like pyridine-2-sulfonyl chloride may be advantageous.
-
Desired properties of the product: The nature of the "R" group on the sulfonyl chloride will directly influence the physicochemical properties of the resulting sulfonamide.
-
Downstream reactions: If the sulfonyl group is intended to be a protecting group, its ease of cleavage will be a primary consideration.
-
Cost and availability: For large-scale synthesis, the cost and availability of the reagent are critical factors.
Mechanistic Considerations
The formation of a sulfonamide from a sulfonyl chloride and an amine generally proceeds through a nucleophilic substitution reaction at the sulfur center.
Caption: General mechanism for sulfonamide formation.
The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is formed. In the case of pyridine-2-sulfonyl chloride, the pyridine nitrogen can potentially influence the reaction rate through intramolecular interactions.
Experimental Workflow: A General Protocol for Sulfonamide Synthesis
The following diagram outlines a typical experimental workflow for the synthesis and purification of a sulfonamide.
Caption: A generalized experimental workflow for sulfonamide synthesis.
Conclusion
Pyridine-2-sulfonyl chloride represents a valuable and, in many cases, superior alternative to traditional arylsulfonyl chlorides for the synthesis of sulfonamides. Its enhanced reactivity, stemming from the electronic influence of the pyridine nitrogen, allows for milder reaction conditions and can be particularly advantageous when working with less nucleophilic amines. Furthermore, the resulting pyridyl-sulfonamides possess unique physicochemical properties that can be exploited in the design of novel pharmaceuticals and agrochemicals. While benzenesulfonyl chloride and p-toluenesulfonyl chloride remain indispensable tools in the synthetic chemist's toolbox, a thorough understanding of the comparative advantages of pyridine-2-sulfonyl chloride allows for a more rational and effective approach to the synthesis of this important class of molecules. The selection of the optimal sulfonating agent should be guided by a careful consideration of the specific synthetic challenge at hand, including the nature of the substrates and the desired characteristics of the final product.
References
A Comparative Guide to the Synthesis of Sulfonamides Using 4-Bromopyridine-2-sulfonyl Chloride
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group, R-S(=O)₂-NR₂', is a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs stems from its unique properties: it acts as a bioisostere of amides and carboxylic acids, enhances hydrolytic stability, and provides an additional hydrogen bond acceptor, which can significantly improve binding affinity to biological targets.[1][2][3] This scaffold is integral to a wide array of therapeutics, including antibacterial agents, diuretics, anti-inflammatory drugs, and anticancer therapies.[3][4]
The most common and direct route to this critical functional group is the reaction between a sulfonyl chloride and a primary or secondary amine.[5][6][7] This guide provides an in-depth validation of 4-Bromopyridine-2-sulfonyl chloride , a versatile heterocyclic building block, for this purpose. We will present a detailed, field-proven protocol, explain the critical causality behind each experimental step, and objectively compare its performance against prominent alternative synthetic strategies, supported by experimental data from the literature.
Core Methodology: Sulfonamide Synthesis with this compound
The reaction of this compound with an amine is a classic nucleophilic substitution at the electrophilic sulfur center. The amine's lone pair of electrons attacks the sulfur atom, leading to the displacement of the chloride leaving group and the formation of a stable S-N bond.[8][9] A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[9]
Detailed Experimental Protocol
This protocol outlines a standard, robust procedure for the synthesis of N-substituted-4-bromopyridine-2-sulfonamides.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Causality: Anhydrous conditions are critical. Sulfonyl chlorides are highly susceptible to hydrolysis, where water can act as a nucleophile, leading to the formation of the corresponding sulfonic acid as a polar byproduct.[5]
-
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Causality: The reaction generates one equivalent of HCl, which can protonate the starting amine, rendering it non-nucleophilic. The base neutralizes this acid, allowing the reaction to proceed to completion.
-
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the main reaction mixture at 0 °C over 15-20 minutes.
-
Causality: The reaction is often exothermic. A slow, dropwise addition at low temperature helps to control the reaction rate, dissipate heat, and minimize the formation of side products, such as the di-sulfonylation of primary amines.[5]
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the consumption of the limiting reagent (typically the sulfonyl chloride) using Thin Layer Chromatography (TLC) or HPLC.
-
Causality: Monitoring is key to maximizing yield. Stopping the reaction once the starting amine is consumed prevents the potential for di-sulfonylation, where a second molecule of sulfonyl chloride reacts with the newly formed sulfonamide.[5]
-
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Causality: The acidic wash removes the excess base (pyridine/TEA). The bicarbonate wash removes any unreacted starting material and residual acidic species. The brine wash helps to remove residual water from the organic layer.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.
Experimental Workflow Visualization
Caption: Workflow for the synthesis of sulfonamides using this compound.
Comparative Analysis: Alternative Synthetic Strategies
While the sulfonyl chloride method is a workhorse, its reliance on potentially unstable reagents and harsh preparation conditions has spurred the development of numerous alternatives.[10][11]
-
From Alternative Sulfonylating Agents:
-
Pentafluorophenyl (PFP) Sulfonate Esters: These have emerged as highly stable, crystalline solids that can be used as effective mimics of sulfonyl chlorides.[12][13] They react with amines under similar conditions but offer superior handling and storage properties.
-
Sulfonyl Fluorides: Generally more stable than their chloride counterparts, sulfonyl fluorides exhibit attenuated electrophilicity.[2][14] This can be advantageous for selective reactions in complex molecules.[1]
-
-
From Non-Sulfonyl Chloride Precursors:
-
From Carboxylic Acids: Innovative methods, such as copper-catalyzed decarboxylative halosulfonylation, allow for the one-pot synthesis of sulfonamides directly from widely available carboxylic acids and amines, bypassing the need to pre-form a sulfonyl chloride.[1][2]
-
From Thiols or Sulfinates: Direct oxidation of thiols can generate sulfonyl chlorides in situ, or boronic acids can be converted to sulfinates, which are then elaborated into sulfonamides, offering a different entry point to the scaffold.[4][11]
-
From N-Silylamines: Reacting N-silylamines with sulfonyl chlorides provides a high-yielding route where the only byproduct is a volatile silyl chloride, simplifying purification significantly.[14]
-
From Primary Sulfonamides: For late-stage functionalization, existing primary sulfonamides can be activated with reagents like Pyry-BF₄ to generate a highly reactive sulfonyl chloride in situ, which can then be coupled with various nucleophiles under mild conditions.[15][16]
-
Logical Comparison of Synthetic Routes
Caption: Comparison of synthetic pathways to sulfonamides.
Performance Validation: A Data-Driven Comparison
The choice of synthetic route is dictated by factors such as substrate availability, functional group tolerance, scalability, and reagent handling. The following table summarizes a qualitative comparison based on literature precedents.
| Metric | This compound Method | Alternative Methods (Selected Examples) | Justification & Rationale |
| Reagent Stability & Handling | Moderate. Moisture-sensitive, requires anhydrous conditions.[5][10] | High (PFP Esters): Often stable, crystalline solids.[13] High (Carboxylic Acids): Generally bench-stable starting materials.[1] | Sulfonyl chlorides are inherently reactive and prone to hydrolysis, complicating storage and handling. Alternatives starting from more stable precursors are often preferred for library synthesis or process development. |
| Substrate Scope | Good. Reacts with a wide range of primary and secondary amines. | Excellent (Decarboxylative Methods): Tolerates a diverse set of aryl and heteroaryl acids with complex functionality.[2] | The preparation of sulfonyl chlorides can require harsh, acidic conditions (e.g., chlorosulfonation) that are incompatible with sensitive functional groups, limiting the accessibility of some building blocks.[10][11] |
| Reaction Conditions | Mild to moderate. Typically 0 °C to room temperature. No specialized equipment needed.[5] | Variable: Some methods require metal catalysts (Cu, Pd), specific ligands, or specialized equipment (photoreactors, electrochemical cells).[1][10][11] | The standard sulfonylation is operationally simple. However, modern catalytic methods, while requiring more setup, often provide access to previously inaccessible chemical space. |
| Yield | Generally good to excellent.[14] | Generally good to excellent across most modern methods.[1][17] | While yields are typically high for the standard method with simple amines, side reactions like hydrolysis or di-sulfonylation can reduce the isolated yield of the desired product.[5] |
| Byproducts & Purification | Stoichiometric salt byproduct (e.g., Pyridinium HCl). Requires standard aqueous workup and chromatography.[9] | Volatile Byproduct (N-Silylamine method): Forms trimethylsilyl chloride, which can be removed by evaporation.[14] | The ease of purification is a significant factor. Methods that generate volatile or easily separable byproducts can streamline the overall synthetic process. |
Conclusion and Recommendations
The synthesis of sulfonamides using This compound remains a highly reliable, effective, and straightforward method. Its operational simplicity and the generally high yields make it an excellent choice for routine synthesis and lead optimization when the required sulfonyl chloride is readily available. The protocol is robust and well-understood, making it accessible to researchers at all levels.
However, for projects involving sensitive substrates, late-stage functionalization of complex molecules, or the need for more "green" and atom-economical processes, researchers should consider the powerful alternatives that have been developed. Methods starting from carboxylic acids or utilizing stable PFP esters offer significant advantages in terms of substrate scope and reagent handling, respectively. The validation of any synthetic route ultimately depends on the specific goals of the project, but this compound stands as a validated and valuable tool in the medicinal chemist's arsenal.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. frontiersrj.com [frontiersrj.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cbijournal.com [cbijournal.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews [chemistryviews.org]
- 14. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromopyridine-2-sulfonyl chloride
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-Bromopyridine-2-sulfonyl chloride (CAS No: 1060808-87-8). As a reactive sulfonyl chloride and a halogenated pyridine derivative, this compound necessitates specific procedures to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide moves beyond mere instruction to explain the chemical rationale behind each step, empowering researchers to make informed safety decisions.
Core Hazard Profile and Risk Assessment
This compound is a potent chemical intermediate whose reactivity is central to both its synthetic utility and its hazards. The primary risks stem from the highly electrophilic sulfonyl chloride moiety and the characteristics of the brominated pyridine ring.
-
Reactivity with Nucleophiles: The sulfonyl chloride group reacts exothermically with nucleophiles, most notably water, alcohols, and amines. Hydrolysis, the reaction with water or moisture, is particularly vigorous and produces corrosive hydrochloric acid (HCl) and 4-bromopyridine-2-sulfonic acid. This reactivity dictates the need for controlled quenching procedures.
-
Corrosivity and Toxicity: As a result of its reactivity, the compound is corrosive and causes skin and serious eye irritation.[1][2] It is classified as harmful if swallowed, inhaled, or in contact with skin.[1][3][4] The pyridine backbone itself contributes to overall toxicity.[5]
-
Environmental Hazard: As a halogenated organic compound, it must be segregated from non-halogenated waste streams to prevent the formation of persistent and toxic byproducts during waste treatment and to minimize disposal costs.[6][7]
Chemical and Safety Data Summary
| Property | Value | Source(s) |
| CAS Number | 1060808-87-8 | [8][9][10] |
| Molecular Formula | C₅H₃BrClNO₂S | [9][11] |
| Molecular Weight | 256.51 g/mol | [11] |
| GHS Hazard Statements | H302, H315, H319, H332, H335 | [11] |
| Signal Word | Warning | [11] |
| Key Hazards | Harmful if swallowed/inhaled, Causes skin/serious eye irritation, May cause respiratory irritation, Water-reactive, Hygroscopic | [1][2][11] |
Mandatory Personal Protective Equipment (PPE)
Given the compound's hazardous nature, a stringent PPE protocol is non-negotiable. All handling and disposal operations must be conducted inside a certified chemical fume hood.
-
Hand Protection: Nitrile or neoprene gloves are required. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[12][13]
-
Eye Protection: ANSI-approved safety glasses with side shields are the minimum requirement. For operations with a higher splash risk, such as neutralization or spill cleanup, chemical safety goggles and a full-face shield are mandatory.[13]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
-
Respiratory Protection: While working in a fume hood should provide adequate ventilation, a NIOSH-approved respirator may be necessary for emergency situations like large spills.[2]
Disposal Strategy: A Decision-Based Workflow
The correct disposal path for this compound is dictated by the quantity of the waste. Attempting to neutralize bulk quantities in the laboratory is unsafe and strictly prohibited.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. benchchem.com [benchchem.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. This compound | 1060808-87-8 [chemicalbook.com]
- 9. This compound | C5H3BrClNO2S | CID 53302031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAS:1060808-87-8 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 11. 1060808-87-8[this compound]- Acmec Biochemical [acmec.com.cn]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. acrospharma.co.kr [acrospharma.co.kr]
A Senior Application Scientist's Guide to Handling 4-Bromopyridine-2-sulfonyl chloride
Abstract: This document provides a comprehensive, technically-grounded guide for the safe handling, use, and disposal of 4-Bromopyridine-2-sulfonyl chloride in a research and development setting. By synthesizing data from analogous compounds and established chemical safety principles, this guide outlines essential personal protective equipment (PPE), detailed operational workflows, and emergency procedures. The causality behind each recommendation is explained to empower researchers with a deep, actionable understanding of the material's hazards.
Hazard Analysis: A Chemist's Perspective
This compound (CAS No. 1060808-87-8) is a compound for which detailed public safety data sheets are not extensively available.[1][2][3] Therefore, a robust safety protocol must be derived from a first-principles analysis of its constituent functional groups: the sulfonyl chloride, the brominated pyridine ring, and its overall classification as a water-reactive, corrosive solid.
-
Sulfonyl Chloride Group (-SO₂Cl): This is the primary driver of the compound's reactivity. Sulfonyl chlorides are notoriously water-reactive.[4] Contact with moisture, including humidity in the air, leads to a rapid exothermic reaction, releasing corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction presents a significant inhalation and skin corrosion hazard.[4][5] The handling of sulfonyl chlorides requires stringent exclusion of water.[6]
-
Brominated Pyridine Ring: The pyridine core suggests potential toxicity. Pyridine derivatives can be irritants and may have other toxicological effects. The presence of a bromine atom classifies this molecule as a halogenated organic compound, which requires specific waste disposal procedures.[7][8][9][10] Hazard statements for this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[11]
-
Corrosive Solid: As a solid, the primary exposure risk comes from dust.[12] Inhalation of fine particles can cause severe respiratory tract irritation due to hydrolysis in the moist environment of the lungs.[12][13] Skin contact with the solid can lead to severe burns as it reacts with skin moisture.[14][15]
Table 1: Chemical and Hazard Profile
| Property | Value/Information | Source |
| CAS Number | 1060808-87-8 | [11] |
| Molecular Formula | C₅H₃BrClNO₂S | [11] |
| Molecular Weight | 256.51 g/mol | [11] |
| Appearance | Solid (Assumed based on handling guides for similar compounds) | N/A |
| Hazard Statements | H302, H315, H319, H332, H335 | [11] |
| Primary Hazards | Water-reactive, Corrosive, Irritant, Halogenated | [4][13] |
| Incompatibilities | Water, moist air, strong bases, strong oxidizing agents, alcohols, amines | [4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the compound's corrosive and water-reactive nature, a multi-layered PPE strategy is mandatory. The goal is to create an impermeable barrier between the researcher and the chemical.[14]
Core PPE Ensemble:
-
Eye and Face Protection: Standard safety glasses are insufficient.[15] Chemical splash goggles are required at all times. When handling more than milligram quantities or when there is a risk of dust generation, a full-face shield must be worn over the goggles.[12] This combination protects against splashes and airborne particles.
-
Hand Protection: A single pair of nitrile gloves is inadequate. Double-gloving is required. The outer glove should be a chemical-resistant material such as butyl rubber or Viton. The inner glove can be a standard nitrile glove. This provides robust protection and allows for the safe removal of the contaminated outer glove without compromising skin integrity. Gloves must be inspected for tears or pinholes before each use.
-
Body Protection: A flame-resistant lab coat is standard. For procedures with a higher risk of spills or splashes, a chemical-resistant apron worn over the lab coat is essential.[15][16]
-
Footwear: Closed-toe, non-perforated shoes that completely cover the feet are mandatory.[15]
Respiratory Protection:
-
All handling of this compound solid must be performed within a certified chemical fume hood to control exposure to dust and HCl vapors generated from hydrolysis.[12][15]
-
If engineering controls (like a fume hood) are not feasible or fail, or during a large spill clean-up, a NIOSH-approved respirator with acid gas cartridges is required. Use of a respirator necessitates prior medical clearance and fit-testing.[16][17]
Safe Handling and Operational Workflow
A systematic, step-by-step approach minimizes risk during handling.
Workflow Diagram: From Storage to Reaction
Caption: A logical workflow for safely handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Don PPE: Before entering the lab area where the chemical is stored or used, don the complete PPE ensemble as described in Section 2.
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly (check airflow monitor) and the sash is at the appropriate height.[15]
-
Prepare Materials: All glassware must be rigorously dried (oven or flame-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents must be anhydrous.[18]
-
-
Handling the Solid:
-
Storage: Store the reagent in a tightly sealed container, inside a secondary container, within a desiccator to protect it from atmospheric moisture.[19]
-
Weighing: Weighing should be done rapidly in the fume hood. For sensitive reactions, weighing should occur within a glove box or under a stream of inert gas to minimize exposure to air.
-
Addition/Transfer: Use a dry funnel and spatula for transfers. Never pour directly from the bottle in a way that could generate dust.
-
-
In Solution:
-
Solvent Choice: Use only dry, aprotic solvents (e.g., dichloromethane, acetonitrile).[18]
-
Dissolution: Add the solid to the solvent slowly. Be aware that some heat may be generated if trace moisture is present.
-
Reaction Quenching: At the end of a reaction, the unreacted sulfonyl chloride must be quenched carefully. This is typically done by slowly adding the reaction mixture to a separate flask containing a stirred, cold solution of a nucleophile like water or a dilute base. Never add water directly to the reaction flask. [12][20] This "reverse quench" ensures the reactive species is always in deficit, controlling the exotherm.[16]
-
Spill Management and Emergency Procedures
Immediate and correct action is critical.[14]
Decision Tree: Emergency Response
Caption: Decision-making process for spill response.
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15-20 minutes using a safety shower.[14][21] Seek immediate medical attention.[20]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[12][21] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[20]
Spill Cleanup:
-
Small Spills (contained in fume hood):
-
Ensure appropriate PPE is worn, including respiratory protection if necessary.
-
Cover the spill with a dry, inert absorbent material like sand, clay, or vermiculite. Do not use combustible materials like paper towels.
-
Slowly and carefully neutralize the mixture by covering it with sodium bicarbonate or soda ash.
-
Collect the mixture using non-sparking tools into a clearly labeled, sealed container for hazardous waste disposal.[17]
-
-
Large Spills:
Waste Disposal Protocol
Improper disposal can cause environmental harm and violent chemical reactions in waste containers.
-
Waste Segregation is Key: this compound and its waste streams must be disposed of as Halogenated Organic Waste .[7][8]
-
Solid Waste:
-
Contaminated PPE (gloves, bench paper), spill cleanup materials, and residual solid chemical should be collected in a dedicated, sealed, and clearly labeled solid hazardous waste container.[22]
-
-
Liquid Waste:
-
Solutions containing the compound and quenched reaction mixtures should be collected in a dedicated, sealed, and clearly labeled Halogenated Organic Liquid Waste container.[8][9]
-
CRITICAL: Never mix sulfonyl chloride waste with aqueous waste or basic solutions in a sealed container, as this can lead to the generation of HCl gas and pressurization.[10] Ensure waste containers are vented or are pressure-rated if this risk exists.
-
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of its corrosive and water-reactive hazards.[8]
References
- 1. This compound | 1060808-87-8 [chemicalbook.com]
- 2. This compound | C5H3BrClNO2S | CID 53302031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. 1060808-87-8[this compound]- Acmec Biochemical [acmec.com.cn]
- 12. 8.9 Corrosives [ehs.cornell.edu]
- 13. aksci.com [aksci.com]
- 14. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 15. ehs.stanford.edu [ehs.stanford.edu]
- 16. bhhcsafetycenter.com [bhhcsafetycenter.com]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. benchchem.com [benchchem.com]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
- 20. benchchem.com [benchchem.com]
- 21. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 22. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
